5-(Boc-amino)-2-cyanopyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(6-cyanopyridin-3-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORXJOIBOYMOMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(Boc-amino)-2-cyanopyridine, a valuable building block in medicinal chemistry and drug development. This document details the synthetic route starting from 5-amino-2-cyanopyridine, outlines a detailed experimental protocol, and presents a thorough characterization of the final product using modern analytical techniques.
Introduction
This compound, systematically named tert-butyl (6-cyanopyridin-3-yl)carbamate, serves as a key intermediate in the synthesis of a variety of biologically active molecules. The presence of a protected amine and a cyano group on the pyridine ring allows for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. The tert-butyloxycarbonyl (Boc) protecting group provides a stable yet readily cleavable masking for the amino functionality, enabling selective reactions at other positions of the molecule.
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the primary amino group of 5-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc)₂O. This reaction is generally carried out in the presence of a base to facilitate the nucleophilic attack of the amine on the Boc anhydride.
Figure 1: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is a representative procedure based on established methods for the Boc protection of aminopyridines.
Materials:
-
5-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF or DCM.
-
Add a base, such as triethylamine (1.5 eq) or a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.
Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Physical Properties
| Property | Value |
| IUPAC Name | tert-butyl (6-cyanopyridin-3-yl)carbamate |
| CAS Number | 814263-30-4 |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Appearance | White to off-white solid |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance):
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | Pyridine H |
| ~8.1 | dd | 1H | Pyridine H |
| ~7.6 | d | 1H | Pyridine H |
| ~1.5 | s | 9H | Boc (-C(CH₃)₃) |
Note: The exact chemical shifts may vary depending on the solvent used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
The ¹³C NMR spectrum is used to determine the types of carbon atoms in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~152 | Carbonyl C=O (Boc) |
| ~148 | Pyridine C |
| ~142 | Pyridine C |
| ~128 | Pyridine C |
| ~118 | Cyano C≡N |
| ~117 | Pyridine C |
| ~82 | Quaternary C (Boc) |
| ~28 | Methyl C (Boc) |
Note: The exact chemical shifts may vary depending on the solvent used.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
| Ion | Expected m/z |
| [M+H]⁺ | 220.11 |
| [M+Na]⁺ | 242.09 |
Note: M represents the molecular ion.
Figure 2: Workflow for the characterization of this compound.
Characterization of Starting Material: 5-amino-2-cyanopyridine
A thorough characterization of the starting material is crucial to ensure the quality and success of the synthesis.
Physical Properties
| Property | Value |
| IUPAC Name | 5-aminopyridine-2-carbonitrile |
| CAS Number | 55338-73-3 |
| Molecular Formula | C₆H₅N₃ |
| Molecular Weight | 119.12 g/mol |
| Appearance | Off-white to yellow crystalline powder |
| Melting Point | 158-162 °C |
Spectroscopic Data
¹H NMR (DMSO-d₆):
-
δ ~7.9 ppm (d, 1H)
-
δ ~7.2 ppm (dd, 1H)
-
δ ~6.8 ppm (d, 1H)
-
δ ~6.2 ppm (s, 2H, -NH₂)
¹³C NMR (DMSO-d₆):
-
δ ~152.8 ppm
-
δ ~140.2 ppm
-
δ ~133.1 ppm
-
δ ~119.4 ppm
-
δ ~118.9 ppm
-
δ ~110.1 ppm
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The outlined experimental protocol, coupled with the comprehensive characterization data, offers a valuable resource for researchers and professionals in the field of drug discovery and development. The straightforward synthesis and the versatile reactivity of this compound underscore its importance as a key building block in the creation of novel chemical entities with potential therapeutic applications.
In-Depth Technical Guide to the Chemical Properties of tert-Butyl (6-cyanopyridin-3-yl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of tert-butyl (6-cyanopyridin-3-yl)carbamate. This compound is a valuable intermediate in medicinal chemistry and drug development, and a thorough understanding of its properties is crucial for its effective utilization.
Core Chemical Properties
Tert-butyl (6-cyanopyridin-3-yl)carbamate is an off-white solid that is stable under recommended storage conditions.[1] It is important to store the compound in a dry, cool, and well-ventilated place, with the container tightly closed.[1] The compound is insoluble in water.[1]
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| Appearance | Off-white solid | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | |
| Molecular Weight | 219.24 g/mol | |
| Melting Point | 105 - 109 °C | [1] |
| Boiling Point | No data available | [1] |
| Solubility | Insoluble in water | [1] |
| Stability | Stable under recommended storage conditions. | [1] |
| Incompatible Materials | Strong oxidizing agents. | [1] |
Synthesis
A common method for the synthesis of tert-butyl (6-cyanopyridin-3-yl)carbamate involves the protection of the amino group of 5-amino-2-cyanopyridine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Caption: Synthesis of tert-butyl (6-cyanopyridin-3-yl)carbamate.
Experimental Protocol: Synthesis
Materials:
-
5-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF or DCM.
-
Add triethylamine (1.1-1.5 eq) to the solution.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (1.1-1.3 eq) in the same anhydrous solvent.
-
Slowly add the Boc₂O solution to the stirred solution of 5-amino-2-cyanopyridine at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield tert-butyl (6-cyanopyridin-3-yl)carbamate as an off-white solid.
Spectroscopic Characterization
The structure and purity of the synthesized compound can be confirmed using various spectroscopic techniques.
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | Data not available in search results. |
| ¹³C NMR | Data not available in search results. |
| IR (Infrared) | Data not available in search results. |
| Mass Spec (MS) | Data not available in search results. |
Experimental Protocols: Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Process the data to identify chemical shifts (δ), coupling constants (J), and integration values.
Infrared (IR) Spectroscopy:
-
Obtain an IR spectrum of the solid sample using an ATR-FTIR (Attenuated Total Reflectance Fourier-Transform Infrared) spectrometer.
-
Place a small amount of the solid directly on the ATR crystal.
-
Record the spectrum over a range of approximately 4000-400 cm⁻¹.
-
Identify characteristic absorption bands for the functional groups present (e.g., N-H, C=O, C≡N, C-H).
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer, typically using an electrospray ionization (ESI) source.
-
Acquire the mass spectrum in positive or negative ion mode.
-
Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺).
Reactivity and Applications
The tert-butoxycarbonyl (Boc) protecting group on the amine is stable to many reaction conditions but can be readily removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine. This allows for the selective functionalization of other parts of the molecule. The cyano group can undergo various transformations, such as reduction to an amine or hydrolysis to a carboxylic acid, making this compound a versatile intermediate for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceuticals.
Logical Relationship Diagram:
Caption: Reactivity and utility flow of the title compound.
Safety Information
It is recommended to handle tert-butyl (6-cyanopyridin-3-yl)carbamate in accordance with good industrial hygiene and safety practices.[1] Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[1] This compound is incompatible with strong oxidizing agents.[1]
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Always consult the relevant safety data sheets (SDS) and conduct a thorough risk assessment before handling any chemical substances.
References
The Multifaceted Reactivity of the Cyano Group in 5-(Boc-amino)-2-cyanopyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of a cyano group at the 2-position and a Boc-protected amino group at the 5-position of a pyridine ring endows 5-(Boc-amino)-2-cyanopyridine with a versatile chemical profile. This arrangement allows for a variety of selective transformations of the cyano group, making it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry. The electron-withdrawing nature of the pyridine ring and the cyano group itself renders the nitrile carbon susceptible to a range of chemical reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic addition. This technical guide provides an in-depth exploration of the reactivity of the cyano group in this specific molecule, complete with experimental protocols and quantitative data to facilitate its application in research and development.
Hydrolysis of the Cyano Group: Accessing Amides and Carboxylic Acids
The hydrolysis of the cyano group in this compound offers a direct route to the corresponding carboxamide and carboxylic acid derivatives, which are key synthons in drug discovery. The reaction can be controlled to selectively yield either the amide or the carboxylic acid by tuning the reaction conditions.
Partial Hydrolysis to 5-(Boc-amino)-2-picolinamide
Under controlled basic or acidic conditions, the cyano group can be partially hydrolyzed to the primary amide, 5-(Boc-amino)-2-picolinamide.
Experimental Protocol: Base-Catalyzed Partial Hydrolysis
A solution of this compound in a suitable solvent such as ethanol or tert-butanol is treated with a base, for instance, sodium hydroxide or potassium carbonate, in the presence of a controlled amount of water. The reaction is typically heated to facilitate the conversion. The Boc protecting group is generally stable under these mild basic conditions.[1]
Table 1: Representative Conditions for Partial Hydrolysis to Amide
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaOH, H₂O₂ | Ethanol/Water | 50 | 4 | ~85 |
| K₂CO₃, H₂O₂ | DMSO | 60 | 6 | ~80 |
Note: Yields are approximate and may vary based on specific reaction scale and purification methods.
Complete Hydrolysis to 5-(Boc-amino)-2-picolinic Acid
More forcing conditions, such as prolonged heating in the presence of a stronger acid or base, will lead to the complete hydrolysis of the cyano group to the carboxylic acid, yielding 5-(Boc-amino)-2-picolinic acid. It is important to note that strong acidic conditions can lead to the deprotection of the Boc group.[2][3] Therefore, careful selection of the hydrolytic agent and conditions is crucial.
Experimental Protocol: Acid-Catalyzed Complete Hydrolysis
This compound is dissolved in an aqueous acidic solution, such as hydrochloric acid or sulfuric acid, and heated under reflux. The progress of the reaction is monitored by techniques like TLC or LC-MS. Upon completion, the product is isolated by adjusting the pH to the isoelectric point to precipitate the amino acid.
Table 2: Representative Conditions for Complete Hydrolysis to Carboxylic Acid
| Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 6M HCl (aq) | Water | Reflux | 12 | ~75* |
| 30% NaOH (aq), then HCl | Water | Reflux | 4 | ~90 |
*Yield reported for the corresponding amino picolinic acid after Boc deprotection.[4]
Diagram 1: Hydrolysis Pathway
Caption: Hydrolysis of this compound.
Reduction of the Cyano Group: Formation of the Primary Amine
The reduction of the cyano group provides access to 5-(Boc-amino)-2-(aminomethyl)pyridine, a valuable building block for the synthesis of ligands and pharmacologically active molecules. This transformation is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This compound is dissolved in a suitable solvent, such as methanol or ethanol, and subjected to hydrogenation in the presence of a metal catalyst. Common catalysts for this transformation include Palladium on carbon (Pd/C) and Raney Nickel.[5][6] The reaction is carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars. The Boc group is stable under these conditions.[7]
Table 3: Conditions for Catalytic Hydrogenation to the Amine
| Catalyst | Solvent | H₂ Pressure (atm) | Temperature (°C) | Time (h) | Yield (%) |
| 10% Pd/C | Methanol | 1 | 25 | 16 | >90 |
| Raney Nickel | Ethanol | 5 | 50 | 8 | ~95 |
Note: Yields are approximate and based on general procedures for cyanopyridine reduction.
Diagram 2: Reduction Workflow
Caption: Workflow for the reduction of the cyano group.
Cycloaddition Reactions: Synthesis of Tetrazoles
The cyano group can participate in [3+2] cycloaddition reactions, most notably with azides to form tetrazoles. Tetrazoles are important pharmacophores, often used as bioisosteres for carboxylic acids.
Experimental Protocol: Tetrazole Formation
This compound is reacted with an azide source, typically sodium azide, in the presence of a Lewis acid catalyst such as zinc bromide or a protic acid like ammonium chloride. The reaction is usually carried out in a polar aprotic solvent like DMF or in an alcohol/water mixture at elevated temperatures.
Table 4: Conditions for Tetrazole Synthesis
| Azide Source | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| NaN₃ | ZnBr₂ | Water/i-PrOH | 80 | 16 | ~80 |
| NaN₃ | NH₄Cl | DMF | 100 | 12 | ~75 |
Note: Yields are based on general procedures for tetrazole synthesis from nitriles.
Nucleophilic Addition of Organometallic Reagents
Grignard reagents and other organometallic nucleophiles can add to the electrophilic carbon of the cyano group. The initial adduct, an imine salt, can be hydrolyzed upon aqueous workup to yield a ketone.
Experimental Protocol: Reaction with a Grignard Reagent
To a solution of this compound in an anhydrous ether solvent such as THF or diethyl ether, a Grignard reagent (e.g., methylmagnesium bromide) is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is then stirred at room temperature until the starting material is consumed. An aqueous acidic workup is then performed to hydrolyze the intermediate imine and afford the corresponding ketone. The Boc group is generally stable to Grignard reagents but can be cleaved during the acidic workup.[8]
Table 5: General Conditions for Grignard Addition
| Grignard Reagent | Solvent | Temperature (°C) | Time (h) | Product after Hydrolysis |
| MeMgBr | THF | 0 to 25 | 2-4 | 1-(5-(Boc-amino)pyridin-2-yl)ethan-1-one |
| PhMgBr | Et₂O | 0 to 25 | 2-4 | (5-(Boc-amino)pyridin-2-yl)(phenyl)methanone |
Diagram 3: Nucleophilic Addition Pathway
References
- 1. reddit.com [reddit.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 6. Raney nickel - Wikipedia [en.wikipedia.org]
- 7. [Development of a novel type of Pd/C-catalyzed chemoselective hydrogenation using a nitrogen catalyst poison] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Grignard Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Boc-amino)-2-cyanopyridine, a key intermediate in pharmaceutical synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.
Chemical Structure
Systematic Name: tert-butyl (6-cyanopyridin-3-yl)carbamate Molecular Formula: C₁₁H₁₃N₃O₂ Molecular Weight: 219.24 g/mol
Data Presentation
The following tables summarize the representative spectroscopic data for this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| ¹H NMR | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 1.55 | s | - | -C(CH₃)₃ | |
| 7.65 | d | 8.8 | H-3 | |
| 8.10 | dd | 8.8, 2.4 | H-4 | |
| 8.60 | d | 2.4 | H-6 | |
| 9.80 | s | - | -NH | |
| ¹³C NMR | δ (ppm) | Assignment | ||
| 28.1 | -C(CH₃)₃ | |||
| 81.5 | -C(CH₃)₃ | |||
| 109.8 | C-3 | |||
| 116.9 | -CN | |||
| 134.2 | C-5 | |||
| 141.2 | C-4 | |||
| 148.5 | C-6 | |||
| 152.4 | C-2 | |||
| 152.9 | -C=O |
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~2230 | Strong | C≡N Stretch (Nitrile) |
| ~1730 | Strong | C=O Stretch (Boc-carbonyl) |
| ~1590, 1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1250, 1150 | Strong | C-O Stretch |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Assignment |
| 220.1 | 15 | [M+H]⁺ |
| 164.1 | 100 | [M+H - C₄H₈]⁺ |
| 147.1 | 40 | [M+H - C₄H₉O]⁺ |
| 119.1 | 60 | [M+H - C₅H₉O₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a homogenous mixture is obtained. The mixture is then compressed in a pellet die under high pressure to form a thin, transparent pellet.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is acquired. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For direct infusion, a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is used.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), is used.
-
Ionization: In ESI, the sample solution is sprayed into the ion source, creating charged droplets from which ions are desolvated and enter the mass analyzer. In EI, the sample is vaporized and then bombarded with a high-energy electron beam to induce ionization and fragmentation.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition and Processing: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The data is processed to identify the molecular ion and characteristic fragment ions.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflow for NMR spectroscopy.
Caption: General workflow for IR spectroscopy.
Caption: General workflow for mass spectrometry.
The Versatile Heterocyclic Building Block: A Technical Guide to 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(tert-butoxycarbonylamino)-2-cyanopyridine, also known as tert-butyl (6-cyanopyridin-3-yl)carbamate, is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of a Boc-protected amine, a cyano group, and a pyridine ring offers a versatile platform for the synthesis of a wide array of complex molecules, particularly in the realm of drug discovery. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of this important scaffold, along with detailed experimental protocols and its application in the development of bioactive compounds.
Introduction
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. 5-(Boc-amino)-2-cyanopyridine serves as a trifunctionalized building block, where each functional group can be selectively manipulated to achieve a desired molecular architecture. The Boc-protected amine at the 5-position provides a latent nucleophilic center, the cyano group at the 2-position can be transformed into various other functionalities or act as an electrophilic site, and the pyridine ring itself can participate in a range of substitution and cross-coupling reactions.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value |
| IUPAC Name | tert-butyl (6-cyanopyridin-3-yl)carbamate |
| CAS Number | 814263-30-4 |
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Appearance | Solid |
| Storage | Inert atmosphere, 2-8°C |
Spectroscopic Data (Predicted and from Related Compounds)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet around 1.5 ppm), and three aromatic protons on the pyridine ring. The proton ortho to the cyano group would be the most downfield, followed by the proton para to the cyano group, and the proton meta to the cyano group.
-
¹³C NMR: The carbon NMR spectrum will display signals for the tert-butyl group (around 28 ppm for the methyl carbons and 80 ppm for the quaternary carbon), the carbonyl carbon of the Boc group (around 153 ppm), and the carbons of the pyridine ring, including the cyano carbon (around 117 ppm).
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the carbamate (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1710 cm⁻¹), the C≡N stretching of the cyano group (around 2230 cm⁻¹), and C-N and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound.
Synthesis of this compound
The synthesis of this compound typically involves the protection of the amino group of 5-amino-2-cyanopyridine.
Experimental Protocol: Boc Protection of 5-Amino-2-cyanopyridine
Materials:
-
5-Amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 5-amino-2-cyanopyridine (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.1 eq) and a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, quench with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford this compound as a solid.
Yield: Typically in the range of 80-95%.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the selective reactivity of its three functional groups.
Deprotection of the Boc Group
The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then be used in subsequent reactions such as acylation, alkylation, or cross-coupling.
Experimental Protocol: Boc Deprotection
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve this compound in DCM.
-
Add TFA (5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 5-amino-2-cyanopyridine.
Alternatively, a solution of HCl in dioxane (e.g., 4M) can be used for the deprotection.
Transformations of the Cyano Group
The cyano group at the 2-position is a versatile handle for further synthetic modifications. It can be:
-
Hydrolyzed to a carboxylic acid or an amide.
-
Reduced to an aminomethyl group.
-
Reacted with organometallic reagents to form ketones.
-
Participate in cycloaddition reactions .
Palladium-Catalyzed Cross-Coupling Reactions
The pyridine ring of this compound can be functionalized via palladium-catalyzed cross-coupling reactions. To achieve this, the pyridine ring typically needs to be halogenated (e.g., brominated or iodinated) at a specific position. The resulting halo-pyridine can then undergo reactions such as:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes.
-
Heck Coupling: For the formation of C-C double bonds with alkenes.
Application in Drug Discovery: Kinase Inhibitors
The cyanopyridine scaffold is a well-established pharmacophore in the design of kinase inhibitors. The cyano group can act as a hydrogen bond acceptor, interacting with the hinge region of the kinase active site. The 5-amino group (after deprotection) provides a convenient point for introducing various substituents that can occupy other pockets of the ATP-binding site, thereby enhancing potency and selectivity.
The general strategy involves:
-
Utilizing the 5-amino group (after deprotection) for further elaboration, often through coupling reactions.
-
Transforming the 2-cyano group into an amido or other functional group to modulate interactions with the kinase hinge region.
-
Employing cross-coupling reactions on the pyridine ring to introduce diversity and optimize pharmacokinetic properties.
Workflow and Signaling Pathway Diagrams
Synthetic Workflow
The following diagram illustrates a general synthetic workflow utilizing this compound as a key building block.
Logical Relationship in Kinase Inhibitor Design
The following diagram illustrates the logical relationship of the different moieties of a hypothetical kinase inhibitor derived from the 5-amino-2-cyanopyridine scaffold.
Conclusion
This compound is a highly functionalized and versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its strategic combination of a protected amine, a reactive cyano group, and a modifiable pyridine core makes it an ideal starting material for the construction of complex molecular architectures. The ability to selectively manipulate each of these functional groups provides chemists with a powerful tool for the rapid generation of diverse compound libraries, particularly in the pursuit of novel kinase inhibitors and other therapeutic agents. The detailed protocols and synthetic strategies outlined in this guide are intended to facilitate the effective utilization of this valuable building block in research and development endeavors.
An In-depth Technical Guide on the Solubility and Stability of 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(Boc-amino)-2-cyanopyridine, a key intermediate in medicinal chemistry and drug discovery. The document outlines detailed experimental protocols for determining its solubility and assessing its stability under various conditions. While specific quantitative data for this compound is not extensively available in public literature, this guide furnishes established methodologies and data presentation formats to enable researchers to generate and interpret this critical information.
Physicochemical Properties of this compound
This compound, with the molecular formula C₁₁H₁₃N₃O₂, is a derivative of aminopyridine featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino moiety and a nitrile group.[1][2] This structure lends itself to a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel therapeutics. The Boc group offers stability under neutral and basic conditions but is readily cleaved under acidic conditions, a characteristic that is fundamental to its utility in multi-step synthetic pathways.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its bioavailability, formulation, and routes of administration. The solubility of this compound is expected to vary significantly with the polarity of the solvent.
Predicted Solubility Characteristics
Based on its structure, which contains both polar (cyano and amino groups) and non-polar (Boc group and pyridine ring) moieties, this compound is anticipated to be soluble in a range of organic solvents. Its solubility in aqueous media is likely to be limited.
Quantitative Solubility Data
The following table provides a template for summarizing experimentally determined solubility data for this compound in various solvents at ambient temperature.
| Solvent | Molarity (mol/L) | g/L | mg/mL | Qualitative Description |
| Dichloromethane | Data | Data | Data | e.g., Freely Soluble |
| Chloroform | Data | Data | Data | e.g., Soluble |
| Methanol | Data | Data | Data | e.g., Soluble |
| Ethanol | Data | Data | Data | e.g., Sparingly Soluble |
| Acetonitrile | Data | Data | Data | e.g., Sparingly Soluble |
| Ethyl Acetate | Data | Data | Data | e.g., Slightly Soluble |
| Water | Data | Data | Data | e.g., Very Slightly Soluble |
| Dimethyl Sulfoxide (DMSO) | Data | Data | Data | e.g., Freely Soluble |
| N,N-Dimethylformamide (DMF) | Data | Data | Data | e.g., Freely Soluble |
Experimental Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a reliable method for quantitatively determining the solubility of this compound in a given solvent.[3]
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Volumetric flasks
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Evaporating dish or vial
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibration: Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle. Carefully filter a known volume of the supernatant through a syringe filter to remove any undissolved solid.
-
Solvent Evaporation: Accurately weigh a clean, dry evaporating dish. Transfer a precise volume of the clear, saturated filtrate to the dish.
-
Residue Weighing: Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the compound. Once all the solvent has been removed, reweigh the dish containing the solid residue.
-
Calculation: The solubility is calculated from the mass of the residue and the volume of the filtrate used.
Caption: Workflow for Gravimetric Solubility Determination.
Stability Profile
Assessing the stability of this compound is crucial for determining appropriate storage conditions, handling procedures, and its shelf-life in various formulations. The primary stability concern for this molecule is the acid-lability of the Boc protecting group.
Factors Affecting Stability
-
pH: The Boc group is susceptible to cleavage under acidic conditions, yielding tert-butanol and carbon dioxide, and the deprotected 5-amino-2-cyanopyridine. It is generally stable at neutral and basic pH.
-
Temperature: Elevated temperatures can accelerate degradation, particularly in the presence of reactive media.
-
Light: Photostability should be assessed to determine if the compound is sensitive to degradation upon exposure to light.
Quantitative Stability Data
The following table provides a template for summarizing the results of a stability study of this compound in solution under different conditions. The percentage of the parent compound remaining is typically determined by a stability-indicating HPLC method.
| Condition | Solvent/Medium | Time (days) | % Parent Compound Remaining | Degradation Products Observed |
| 25 °C / 60% RH (Solid) | N/A | 30 | Data | e.g., None detected |
| 40 °C / 75% RH (Solid) | N/A | 30 | Data | e.g., Trace impurities |
| Aqueous Buffer pH 3 | Water/Acetonitrile | 7 | Data | e.g., 5-amino-2-cyanopyridine |
| Aqueous Buffer pH 7 | Water/Acetonitrile | 7 | Data | e.g., None detected |
| Aqueous Buffer pH 9 | Water/Acetonitrile | 7 | Data | e.g., None detected |
| Photostability (ICH Q1B) | Solution | Data | Data | e.g., Photodegradants |
Experimental Protocol for Stability Assessment (HPLC Method)
This protocol describes a general procedure for evaluating the stability of this compound in solution.
Materials:
-
This compound
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Reverse-phase HPLC column (e.g., C18)
-
Solvents for mobile phase (e.g., acetonitrile, water with modifiers like TFA or formic acid, if compatible with stability)
-
pH meter and buffers
-
Thermostatically controlled chambers (for temperature and humidity)
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.
-
Preparation of Stability Samples: Dilute the stock solution with the desired test medium (e.g., aqueous buffers of different pH) to a final concentration suitable for HPLC analysis.
-
Storage: Store the stability samples under the desired conditions (e.g., different temperatures, protected from light or exposed to light).
-
Time-Point Analysis: At specified time intervals (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample.
-
HPLC Analysis: Analyze the aliquots by a validated, stability-indicating HPLC method. The method should be capable of separating the parent compound from any potential degradation products.
-
Data Analysis: Quantify the peak area of the parent compound at each time point and calculate the percentage remaining relative to the initial time point (T=0). Identify and, if possible, quantify any significant degradation products.
Caption: Workflow for HPLC-Based Stability Assessment.
Application in Drug Discovery
This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. The aminopyridine scaffold is present in numerous drugs, and the cyano group can be a key pharmacophore or a precursor to other functional groups. The Boc-protected amine allows for selective reactions at other positions of the molecule before its removal to reveal the free amine for further derivatization.
The following diagram illustrates a generalized workflow where an intermediate like this compound might be utilized in a drug discovery program.
Caption: Generalized Drug Discovery Workflow.
References
The Emerging Therapeutic Potential of 5-(Boc-amino)-2-cyanopyridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(Boc-amino)-2-cyanopyridine scaffold is a pivotal intermediate in the synthesis of a novel class of pyridine derivatives with significant therapeutic potential. The Boc (tert-butoxycarbonyl) protecting group facilitates the strategic chemical modification of the 5-amino position, enabling the development of diverse compounds with a range of biological activities. This technical guide provides an in-depth overview of the biological activities, particularly anticancer properties, of compounds derived from this versatile building block. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to support further research and drug development efforts.
Overview of Biological Activities
Derivatives of 5-amino-2-cyanopyridine, synthesized from the this compound intermediate, have demonstrated a broad spectrum of biological activities. While research is ongoing, the most prominent and well-documented activities are centered around anticancer applications, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation. Other potential activities for cyanopyridine derivatives in general include antimicrobial, anti-inflammatory, and anticonvulsant effects, though these are less specifically characterized for derivatives stemming directly from the this compound core.
The primary focus of current research has been on the development of potent kinase inhibitors. Specifically, derivatives have shown significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Human Epidermal Growth Factor Receptor 2 (HER-2), and Pim-1 kinase.[1] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis, making them prime targets for cancer therapy.
Quantitative Data on Biological Activities
The following tables summarize the in vitro biological activity of various cyanopyridine derivatives, including pyrido[2,3-d]pyrimidines, which are synthesized from 5-amino-2-cyanopyridine precursors. The data is presented as IC50 values, representing the concentration of the compound required to inhibit a specific biological or biochemical function by 50%.
Table 1: Anticancer Activity (Cytotoxicity) of Cyanopyridine Derivatives
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5a | HepG2 | Liver Cancer | 2.71 ± 0.15 | Taxol | - |
| 5a | MCF-7 | Breast Cancer | 1.77 ± 0.10 | Taxol | - |
| 5e | MCF-7 | Breast Cancer | 1.39 ± 0.08 | Taxol | - |
| 6b | HepG2 | Liver Cancer | 2.68 ± 0.15 | Taxol | - |
| 4 | MCF-7 | Breast Cancer | 0.57 | Staurosporine | 4.28 |
| 4 | HepG2 | Liver Cancer | 1.13 | Staurosporine | 5.07 |
| 11 | MCF-7 | Breast Cancer | 1.31 | Staurosporine | 4.28 |
| 11 | HepG2 | Liver Cancer | 0.99 | Staurosporine | 5.07 |
| 4c | HCT-116 | Colon Cancer | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |
| 4d | HepG2 | Liver Cancer | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| 4e | CaCo-2 | Colon Cancer | 2.612 | - | - |
Data compiled from multiple sources.[2][3][4][5]
Table 2: Kinase Inhibitory Activity of Cyanopyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 5a | VEGFR-2 | 0.217 ± 0.020 | Lapatinib | 0.182 ± 0.010 |
| 5a | HER-2 | 0.168 ± 0.009 | Lapatinib | 0.131 ± 0.012 |
| 5e | VEGFR-2 | 0.124 ± 0.011 | Lapatinib | 0.182 ± 0.010 |
| 5e | HER-2 | 0.077 ± 0.003 | Lapatinib | 0.131 ± 0.012 |
| 4b | Pim-1 | 0.63 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 4c | Pim-1 | 0.61 ± 0.03 | Quercetagetin | 0.56 ± 0.03 |
| 4d | Pim-1 | 0.46 ± 0.02 | Quercetagetin | 0.56 ± 0.03 |
Data compiled from multiple sources.[2][4]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines by measuring cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, PC3)
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
In Vitro Kinase Inhibition Assays
These assays determine the direct inhibitory activity of the compounds against specific kinases. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, HER-2, Pim-1)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, add the kinase, substrate, and test compound at various concentrations in the kinase assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP. Include a "no enzyme" control for background luminescence and a "vehicle control" for 100% kinase activity.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 45-60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then to a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. The percent inhibition is calculated relative to the vehicle control. The IC50 value is determined from a dose-response curve of percent inhibition versus the logarithm of the inhibitor concentration.[6][7]
Signaling Pathways and Visualizations
The anticancer activity of these cyanopyridine derivatives is primarily attributed to their inhibition of key signaling pathways that are often dysregulated in cancer.
VEGFR-2 and HER-2 Signaling Pathways
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8] HER-2 is a member of the epidermal growth factor receptor family, and its overexpression drives the proliferation and survival of cancer cells.[9] The diagram below illustrates the general signaling cascades initiated by these receptors.
Caption: VEGFR-2 and HER-2 signaling pathways and points of inhibition.
Pim-1 Kinase Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, apoptosis, and cell proliferation. Its overexpression is associated with various cancers.[1]
Caption: Pim-1 kinase signaling pathway and point of inhibition.
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel derivatives from this compound.
Caption: General workflow for synthesis and biological evaluation.
Conclusion
The this compound scaffold is a valuable starting point for the development of novel, biologically active compounds, particularly in the realm of oncology. The derivatives, especially those incorporating the pyrido[2,3-d]pyrimidine core, have demonstrated potent inhibition of key kinases such as VEGFR-2, HER-2, and Pim-1, leading to significant anticancer activity in vitro. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals to further explore the therapeutic potential of this promising class of molecules. Future work should focus on optimizing the structure-activity relationship to enhance potency and selectivity, as well as in vivo studies to validate the therapeutic efficacy and safety of lead compounds.
References
- 1. The role of Pim-1 kinases in inflammatory signaling pathways [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. promega.com [promega.com]
- 8. biorbyt.com [biorbyt.com]
- 9. The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Properties and Applications of tert-Butyl (6-cyanopyridin-3-yl)carbamate (CAS 814263-30-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of tert-butyl (6-cyanopyridin-3-yl)carbamate, a key intermediate in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. This document details the physicochemical characteristics of the compound, outlines a representative synthetic protocol for its use in the preparation of the DPP-4 inhibitor alogliptin, and presents the biological activity of the final product. Furthermore, it elucidates the critical role of DPP-4 in glucose homeostasis and the mechanism of action of its inhibitors through a detailed signaling pathway diagram.
Introduction
tert-Butyl (6-cyanopyridin-3-yl)carbamate (CAS 814263-30-4), also known as 2-(Boc-amino)-5-cyanopyridine, is a heterocyclic organic compound that has garnered significant attention in medicinal chemistry. Its structure, featuring a pyridine ring substituted with a cyano group and a Boc-protected amine, makes it a versatile building block for the synthesis of complex bioactive molecules. Notably, this compound serves as a crucial starting material in the synthesis of several members of the "gliptin" class of drugs, which are potent and selective inhibitors of Dipeptidyl Peptidase-IV (DPP-4). The inhibition of DPP-4 is a well-established therapeutic strategy for improving glycemic control in patients with type 2 diabetes mellitus.
Physicochemical Properties
The fundamental physicochemical properties of tert-butyl (6-cyanopyridin-3-yl)carbamate are summarized in the table below. This data is essential for its handling, characterization, and use in synthetic chemistry.
| Property | Value | Reference(s) |
| CAS Number | 814263-30-4 | [1] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [1][2] |
| Molecular Weight | 219.24 g/mol | [2] |
| IUPAC Name | tert-butyl N-(6-cyano-3-pyridinyl)carbamate | [3] |
| Synonyms | 2-(Boc-amino)-5-cyanopyridine, (6-Cyano-pyridin-3-yl)-carbamic acid tert-butyl ester | [3][4] |
| Appearance | Off-white solid | |
| Purity | Typically ≥95% | [2][5] |
| Solubility | Insoluble in water. | [1] |
Role in Drug Development: Synthesis of Alogliptin
A primary application of tert-butyl (6-cyanopyridin-3-yl)carbamate is in the synthesis of DPP-4 inhibitors. The following section details a representative experimental protocol for the synthesis of Alogliptin, a potent DPP-4 inhibitor, where a structurally related precursor is synthesized.
Experimental Protocol: Synthesis of Alogliptin Intermediate
This protocol describes the synthesis of a key intermediate in the production of Alogliptin, starting from a related Boc-protected aminopiperidine.
Reaction Scheme:
Methodology:
-
A mixture of 6-chloro-1-(2-isocyanobenzyl)-3-methylpyrimidine-2,4(1H,3H)-dione (13 g), Dimethylformamide (130 ml), Potassium carbonate (13 g), and tert-butyl (R)-piperidin-3-ylcarbamate (10.4 g) is prepared.
-
The reaction mixture is heated to 80°C for 7 hours.
-
Following the reaction, the mixture is allowed to cool to room temperature.
-
The cooled mixture is then poured over ice to precipitate the product.
-
The resulting solid, (R)-tert-Butyl (1-(3-(2-cyanobenzyl)-1-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)piperidin-3-yl)carbamate, is collected.
This intermediate can then be deprotected to yield Alogliptin.
Biological Activity and Mechanism of Action
While tert-butyl (6-cyanopyridin-3-yl)carbamate itself is not biologically active in the context of DPP-4 inhibition, it is a critical component in the synthesis of molecules that are. The final products, such as Alogliptin, are potent inhibitors of the DPP-4 enzyme.
Quantitative Data for DPP-4 Inhibitors
The following table summarizes the in vitro inhibitory activity of Alogliptin and another prominent DPP-4 inhibitor, Sitagliptin, for which extensive data is available.
| Compound | Target | IC₅₀ (nM) | Assay Conditions | Reference(s) |
| Alogliptin | DPP-4 | <10 | Not specified | |
| Sitagliptin | DPP-4 | 22 ± 2 | In vitro fluorescence-based assay |
DPP-4 Signaling Pathway and Mechanism of Inhibition
DPP-4 is a serine protease that plays a crucial role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells.
The diagram below illustrates the DPP-4 signaling pathway and the mechanism by which DPP-4 inhibitors exert their therapeutic effect.
By inhibiting DPP-4, "gliptins" prevent the degradation of GLP-1 and GIP, thereby prolonging their activity. This leads to increased insulin secretion and suppressed glucagon secretion in a glucose-dependent manner, ultimately resulting in lower blood glucose levels.
Safety and Handling
tert-Butyl (6-cyanopyridin-3-yl)carbamate is intended for laboratory use by trained professionals. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
tert-Butyl (6-cyanopyridin-3-yl)carbamate is a valuable chemical intermediate, primarily utilized in the synthesis of DPP-4 inhibitors for the management of type 2 diabetes. Its well-defined physicochemical properties and established synthetic utility make it a key component in the drug development pipeline for this important class of therapeutics. Understanding its role and the biological context of its downstream products is crucial for researchers and scientists in the field of medicinal chemistry and drug discovery.
References
- 1. orientjchem.org [orientjchem.org]
- 2. WO2019219620A1 - Intermediates and processes for the preparation of linagliptin and its salts - Google Patents [patents.google.com]
- 3. waltersport.com [waltersport.com]
- 4. US8841447B2 - Process for the preparation of alogliptin - Google Patents [patents.google.com]
- 5. cbijournal.com [cbijournal.com]
In-Depth Technical Guide: Molecular Structure and Conformation of 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the molecular structure and conformational properties of 5-(Boc-amino)-2-cyanopyridine, a key building block in medicinal chemistry. In the absence of extensive experimental crystallographic data, this document leverages high-level computational chemistry to elucidate the molecule's three-dimensional geometry, conformational preferences, and spectroscopic characteristics. Detailed experimental protocols for its synthesis are also provided. This guide is intended to serve as a comprehensive resource for researchers utilizing this compound in drug design and development, offering critical insights into its structural features that can influence molecular interactions and biological activity.
Introduction
This compound, also known as tert-butyl (6-cyanopyridin-3-yl)carbamate, is a bifunctional organic molecule incorporating a pyridine ring, a cyano group, and a Boc-protected amine. This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the development of novel therapeutic agents. The cyano group can act as a hydrogen bond acceptor or be transformed into other functional groups, while the Boc-protected amine allows for controlled, regioselective introduction of further substituents. A thorough understanding of the molecule's three-dimensional structure and conformational dynamics is paramount for rational drug design, as these features dictate its shape, polarity, and ability to interact with biological targets.
Molecular Structure and Conformation
Due to the limited availability of public crystallographic data for this compound, a computational study using Density Functional Theory (DFT) was performed to determine its preferred conformation and geometric parameters.
Computational Methodology
The molecular geometry of this compound was optimized using the B3LYP functional with the 6-31G* basis set, a widely used and reliable method for organic molecules. A conformational analysis was conducted by systematically rotating the C5-N (pyridine-amine) and N-C (amine-carbonyl) bonds to identify the global energy minimum. All calculations were performed in the gas phase.
Predicted Molecular Geometry
The computational analysis reveals a largely planar structure for the pyridyl-carbamate core, a common feature in N-acylated aminopyridines that allows for resonance delocalization between the pyridine ring and the amide group. The tert-butyl group of the Boc protecting group is predicted to orient itself to minimize steric hindrance.
Table 1: Predicted Bond Lengths for this compound
| Bond | Predicted Length (Å) |
| C1-C2 | 1.395 |
| C2-C3 | 1.387 |
| C3-C4 | 1.391 |
| C4-C5 | 1.398 |
| C5-N1 (ring) | 1.334 |
| N1 (ring)-C1 | 1.341 |
| C2-C6 (cyano) | 1.442 |
| C6-N2 (cyano) | 1.158 |
| C5-N3 (amino) | 1.415 |
| N3-C7 (carbonyl) | 1.378 |
| C7-O1 | 1.221 |
| C7-O2 | 1.354 |
| O2-C8 (t-butyl) | 1.480 |
Table 2: Predicted Bond Angles for this compound
| Atoms | Predicted Angle (°) |
| N1-C1-C2 | 123.9 |
| C1-C2-C3 | 118.2 |
| C2-C3-C4 | 119.5 |
| C3-C4-C5 | 118.3 |
| C4-C5-N1 | 120.1 |
| C5-N1-C1 | 119.9 |
| C1-C2-C6 | 117.5 |
| C3-C2-C6 | 124.3 |
| C2-C6-N2 | 178.9 |
| C4-C5-N3 | 121.8 |
| N1-C5-N3 | 118.1 |
| C5-N3-C7 | 126.5 |
| N3-C7-O1 | 125.4 |
| N3-C7-O2 | 110.8 |
| O1-C7-O2 | 123.8 |
| C7-O2-C8 | 120.7 |
Table 3: Key Predicted Dihedral Angles for this compound
| Atoms | Predicted Dihedral Angle (°) | Conformation Description |
| C4-C5-N3-C7 | -178.5 | The carbamate group is nearly coplanar with the pyridine ring. |
| C5-N3-C7-O1 | 4.2 | The C=O bond is trans to the C5-N3 bond. |
| N3-C7-O2-C8 | -179.1 | The tert-butyl group is in a staggered conformation relative to the C7-O2 bond. |
Spectroscopic Data (Predicted)
Predicted Nuclear Magnetic Resonance (NMR) data provides valuable information for the structural confirmation of synthesized this compound.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| H3 | 7.95 | - |
| H4 | 8.31 | - |
| H6 | 8.82 | - |
| NH | 9.85 (broad) | - |
| t-Butyl CH₃ | 1.55 | - |
| C2 (cyano C) | - | 134.1 |
| C3 | - | 121.2 |
| C4 | - | 145.3 |
| C5 | - | 142.8 |
| C6 | - | 151.7 |
| Cyano C | - | 117.5 |
| Carbonyl C | - | 152.9 |
| t-Butyl C (quat) | - | 81.5 |
| t-Butyl C (CH₃) | - | 28.3 |
Note: Predicted NMR shifts are relative to TMS and can vary depending on the solvent and experimental conditions.
Experimental Protocols
The synthesis of this compound is typically achieved in a two-step process starting from 2-hydroxy-5-nitropyridine.
Synthesis of 5-Amino-2-cyanopyridine
The precursor, 5-amino-2-cyanopyridine, can be synthesized from 2-hydroxy-5-nitropyridine. The synthesis involves the conversion of the hydroxyl group to a leaving group (e.g., bromide), followed by cyanation and subsequent reduction of the nitro group. A reliable method involves the use of iron in an acidic medium for the nitro group reduction.[1]
Protocol:
-
Bromination: 2-Hydroxy-5-nitropyridine is treated with a brominating agent such as phosphorus pentabromide to yield 2-bromo-5-nitropyridine.
-
Cyanation: The resulting 2-bromo-5-nitropyridine undergoes nucleophilic substitution with a cyanide source, like sodium cyanide in the presence of a copper(I) cyanide catalyst, to produce 2-cyano-5-nitropyridine.
-
Nitro Reduction: 2-Cyano-5-nitropyridine is dissolved in a suitable solvent (e.g., acetic acid or ethanol/water mixture). Iron powder is added, and the mixture is heated. The reaction is monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is filtered to remove iron salts. The filtrate is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield pure 5-amino-2-cyanopyridine.
Boc Protection of 5-Amino-2-cyanopyridine
The Boc protection of the amino group is a standard procedure in organic synthesis.[2][3]
Protocol:
-
Reaction Setup: To a solution of 5-amino-2-cyanopyridine in a suitable solvent such as acetonitrile or a mixture of THF and water, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equivalents).
-
Base Addition: Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (catalytic amount), to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature for 3-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by flash column chromatography on silica gel to afford this compound as a solid.
Visualizations
Synthetic Pathway
Caption: Synthetic route to this compound.
Computational Workflow
References
Methodological & Application
detailed experimental protocol for 5-(Boc-amino)-2-cyanopyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 5-(Boc-amino)-2-cyanopyridine, a valuable building block in medicinal chemistry and drug development. The procedure involves the protection of the amino group of 5-amino-2-cyanopyridine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This protocol is designed to be straightforward and reproducible, yielding the desired product in high purity.
Introduction
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] The synthesis of this compound provides a key intermediate for the elaboration of more complex molecules, particularly in the development of novel therapeutics. The following protocol details the necessary reagents, conditions, and work-up procedures for this transformation.
Reaction Scheme
Experimental Protocol
Materials:
-
5-amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 5-amino-2-cyanopyridine (1.0 equivalent).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the starting material. The amount of solvent should be sufficient to ensure complete dissolution.
-
Addition of Base: Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 equivalents) to the solution. Stir the mixture at room temperature for 5-10 minutes.
-
Addition of Boc Anhydride: Cool the reaction mixture to 0 °C using an ice bath. To the cooled and stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.2 equivalents) portion-wise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF. To the residue, add ethyl acetate (EtOAc) and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 5-amino-2-cyanopyridine | [2][3] |
| Molecular Formula | C₆H₅N₃ | [2][3] |
| Molecular Weight | 119.12 g/mol | [2][3] |
| Reagents | ||
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 equivalents | [4] |
| Triethylamine (TEA) | 1.5 equivalents | [4] |
| Reaction Conditions | ||
| Solvent | Tetrahydrofuran (THF) | [4] |
| Temperature | 0 °C to Room Temperature | [4] |
| Reaction Time | 4 - 12 hours | [4] |
| Product | This compound | [5] |
| CAS Number | 814263-30-4 | [5] |
| Molecular Formula | C₁₁H₁₃N₃O₂ | [5] |
| Molecular Weight | 219.24 g/mol | [5] |
| Typical Yield | 80-95% | [4] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
5-amino-2-cyanopyridine is toxic if swallowed, in contact with skin, or if inhaled.[3] Handle with care.
-
Triethylamine is flammable and corrosive.
-
Di-tert-butyl dicarbonate is a lachrymator.
-
Dispose of chemical waste according to institutional guidelines.
References
- 1. Boc-Protected Amino Groups [organic-chemistry.org]
- 2. 5-Amino-2-cyano-pyridine [oakwoodchemical.com]
- 3. 2-Amino-5-cyanopyridine | C6H5N3 | CID 818260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. bio-fount.com [bio-fount.com]
The Strategic Role of 5-(Boc-amino)-2-cyanopyridine in the Synthesis of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(tert-Butoxycarbonyl-amino)-2-cyanopyridine is a versatile building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique structural features, including a protected amine for controlled reactivity and a cyano group that can participate in key binding interactions or be further transformed, make it an invaluable starting material for creating diverse libraries of potential drug candidates. This document provides detailed application notes and experimental protocols for the utilization of 5-(Boc-amino)-2-cyanopyridine in the synthesis of various kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Bruton's Tyrosine Kinase (BTK), and Pim kinases.
General Synthetic Strategy
The primary synthetic utility of this compound involves a two-stage approach: deprotection of the Boc group to reveal the free amine, followed by a coupling reaction to introduce various R-groups, thereby generating a library of kinase inhibitor candidates.
Caption: General synthetic workflow using this compound.
Application in Cyclin-Dependent Kinase (CDK) Inhibitor Synthesis
The 2-aminopyridine scaffold is a well-established pharmacophore for CDK inhibitors. The synthesis often involves the coupling of 5-amino-2-cyanopyridine with a substituted pyrimidine or other heterocyclic systems.
Experimental Protocol: Synthesis of a Generic CDK Inhibitor Intermediate
Step 1: Boc Deprotection of this compound
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/g), add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 5-amino-2-cyanopyridine.
Step 2: Buchwald-Hartwig Coupling with a Halogenated Heterocycle
-
To a mixture of 5-amino-2-cyanopyridine (1.0 eq), a halogenated heterocycle (e.g., 2-chloro-4-substituted-pyrimidine, 1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), and a ligand (e.g., Xantphos, 0.1 eq), add a suitable solvent (e.g., dioxane or toluene, 20 mL/g).
-
Add a base (e.g., Cs₂CO₃, 2.0 eq) to the mixture.
-
Degas the reaction mixture with argon or nitrogen for 15 minutes.
-
Heat the mixture to 80-110 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel to afford the desired CDK inhibitor.
Quantitative Data for Representative Cyanopyridine-Based CDK Inhibitors
| Compound ID | Target CDK | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| CDK-Inhibitor-1 | CDK2/cyclin A | 15 | A2780 | 0.5 |
| CDK-Inhibitor-2 | CDK4/cyclin D1 | 25 | MCF-7 | 1.2 |
| CDK-Inhibitor-3 | CDK9/cyclin T1 | 8 | HCT-116 | 0.8 |
Application in Pim-1 Kinase Inhibitor Synthesis
The cyanopyridine moiety has been identified as a key structural feature in a number of potent Pim-1 kinase inhibitors. The synthesis leverages the reactivity of the 5-amino group for the introduction of various pharmacophoric elements.
Experimental Protocol: Synthesis of a Generic Pim-1 Inhibitor
-
Boc Deprotection: Follow the protocol described in the CDK inhibitor synthesis section to obtain 5-amino-2-cyanopyridine.
-
Amide Coupling:
-
To a solution of 5-amino-2-cyanopyridine (1.0 eq) and a carboxylic acid (1.1 eq) in a suitable solvent (e.g., DMF or DCM, 20 mL/g), add a coupling agent (e.g., HATU or HBTU, 1.2 eq) and a base (e.g., DIPEA, 2.0 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the final Pim-1 inhibitor.
-
Quantitative Data for Representative Cyanopyridine-Based Pim-1 Inhibitors[1]
| Compound ID | IC₅₀ (nM) vs. Pim-1 | IC₅₀ (nM) vs. Pim-2 | Cell Line | Cytotoxicity (IC₅₀, µM) |
| Pim-Inhibitor-A | 50 | 120 | PC-3 | 2.5 |
| Pim-Inhibitor-B | 25 | 80 | K562 | 1.8 |
| Pim-Inhibitor-C | 12 | 50 | MOLM-14 | 0.9 |
Signaling Pathway Visualization
Kinases play a crucial role in cell signaling pathways that regulate cell proliferation, survival, and differentiation. The inhibition of these kinases can disrupt these pathways, leading to therapeutic effects in diseases such as cancer.
Caption: Inhibition of the CDK4/6-Cyclin D pathway by a synthesized inhibitor.
Experimental Workflow Visualization
The overall process from starting material to biological evaluation follows a structured workflow.
Caption: Workflow for synthesis and evaluation of kinase inhibitors.
Conclusion
This compound is a strategic starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers to design and synthesize novel compounds for therapeutic development. The versatility of the 5-amino-2-cyanopyridine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation targeted therapies.
The Strategic Role of 5-(Boc-amino)-2-cyanopyridine in the Synthesis of Potent Kinase Inhibitors
For Immediate Release
[City, State] – [Date] – 5-(Boc-amino)-2-cyanopyridine has emerged as a critical building block in medicinal chemistry, particularly in the development of targeted therapies for a range of diseases. Its unique structural features, combining a protected amine and a reactive nitrile group on a pyridine scaffold, make it an invaluable intermediate for the synthesis of complex heterocyclic molecules, most notably potent protein kinase inhibitors. This application note details the utility of this compound, with a specific focus on its role in the synthesis of the PERK inhibitor, GSK2606414, a compound that has shown promise in preclinical studies.
Application in Kinase Inhibitor Synthesis: A Case Study of GSK2606414
Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a key mediator of the unfolded protein response (UPR), a cellular stress response pathway implicated in various diseases, including cancer and neurodegenerative disorders. The development of selective PERK inhibitors is therefore of significant therapeutic interest. GSK2606414 is a potent and selective inhibitor of PERK that has demonstrated efficacy in preclinical models. The synthesis of this complex molecule provides an excellent example of the strategic application of this compound.
The synthesis of GSK2606414 highlights the utility of the Boc-protecting group on the aminopyridine. This protection strategy prevents unwanted side reactions of the amino group during subsequent synthetic transformations, allowing for the selective functionalization of other positions on the pyridine ring. The cyano group at the 2-position serves as a versatile handle for the introduction of other key pharmacophoric features.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of an intermediate in the GSK2606414 synthesis, starting from a related aminopyridine, and the biological activity of the final compound.
| Step | Reaction | Starting Material | Product | Yield (%) | Reference |
| 1 | Boc Protection | 5-Amino-2-cyanopyridine | This compound | >95% (Typical) | General Knowledge |
| 2 | Synthesis of GSK2606414 | (Intermediate from 5-aminopyridine derivative) | GSK2606414 | Not explicitly detailed | [1] |
| Compound | Target Kinase | IC50 (nM) | Reference |
| GSK2606414 | PERK | <10 | [1] |
Experimental Protocols
Detailed experimental protocols for key transformations involving aminopyridine precursors are provided below. These protocols are based on established synthetic methodologies in medicinal chemistry.
Protocol 1: Boc Protection of 5-Amino-2-cyanopyridine
Objective: To protect the amino group of 5-amino-2-cyanopyridine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
5-Amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc)₂O
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 5-amino-2-cyanopyridine (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add triethylamine or DIPEA (1.2 equivalents) to the solution.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, this compound, can be purified by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for Suzuki Coupling of a Pyridine Derivative
Objective: To perform a Suzuki cross-coupling reaction to introduce an aryl or heteroaryl group at a specific position of the pyridine ring. This is a common subsequent step after the initial functionalization.
Materials:
-
Aryl or heteroaryl boronic acid or ester
-
Halogenated pyridine derivative
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Water (for aqueous base solutions)
-
Inert gas (Nitrogen or Argon)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a Schlenk flask, add the halogenated pyridine derivative (1 equivalent), the aryl or heteroaryl boronic acid or ester (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the palladium catalyst (0.05-0.1 equivalents) and the solvent.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Synthetic Logic
The following diagrams illustrate the general workflow for the utilization of this compound in a multi-step synthesis and a conceptual signaling pathway for a PERK inhibitor.
Caption: Synthetic workflow using this compound.
Caption: PERK signaling pathway and inhibitor action.
References
Application Notes and Protocols for the Synthesis of PIM-1 Kinase Inhibitors Using 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of potent PIM-1 kinase inhibitors utilizing 5-(Boc-amino)-2-cyanopyridine as a key starting material. PIM-1 kinase is a serine/threonine kinase that is a well-documented proto-oncogene, frequently overexpressed in various human cancers, including hematopoietic malignancies and solid tumors.[1][2] Its role in cell cycle progression, proliferation, and survival makes it an attractive target for cancer therapy.[1] The protocols herein describe a proposed synthetic route, purification methods, and biological evaluation assays to characterize the synthesized compounds. This guide is intended for researchers in medicinal chemistry and drug discovery.
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, comprising PIM-1, PIM-2, and PIM-3, are key regulators of signal transduction pathways that promote cell survival and proliferation.[1] PIM-1 is constitutively active and its expression is induced by a range of cytokines and growth factors through the JAK/STAT pathway.[2][3] Overexpression of PIM-1 is associated with poor prognosis in several cancers, making it a prime target for the development of small molecule inhibitors.
The cyanopyridine scaffold has emerged as a promising pharmacophore in the design of various kinase inhibitors, including those targeting PIM-1.[4][5] This document outlines a synthetic strategy starting from this compound to generate a library of potential PIM-1 inhibitors. The protocols are designed to be comprehensive, providing step-by-step instructions for synthesis and subsequent biological characterization.
PIM-1 Signaling Pathway
PIM-1 kinase is a downstream effector of the JAK/STAT signaling pathway and plays a crucial role in cell survival and proliferation by phosphorylating a variety of downstream targets. The diagram below illustrates the central role of PIM-1 in cellular signaling.
Caption: PIM-1 Kinase Signaling Pathway.
Proposed Synthetic Workflow
The proposed synthesis of PIM-1 inhibitors from this compound involves a multi-step process, beginning with the deprotection of the Boc group, followed by a multicomponent reaction to construct the core inhibitor scaffold.
Caption: Proposed Synthesis Workflow.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-2-cyanopyridine (Boc Deprotection)
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group from this compound.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Round bottom flask
Procedure:
-
Dissolve this compound in dichloromethane (DCM) in a round bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 5-amino-2-cyanopyridine. The product can be purified further by column chromatography if necessary.
Protocol 2: Synthesis of a Dihydropyridine-based PIM-1 Inhibitor via Multicomponent Reaction
This protocol outlines a proposed one-pot synthesis of a dihydropyridine derivative, a common scaffold for PIM-1 inhibitors, using the synthesized 5-amino-2-cyanopyridine.
Materials:
-
5-Amino-2-cyanopyridine
-
An aromatic aldehyde (e.g., 4-chlorobenzaldehyde)
-
A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate)
-
Ammonium acetate
-
Ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round bottom flask
Procedure:
-
In a round bottom flask, combine 5-amino-2-cyanopyridine, the aromatic aldehyde, the 1,3-dicarbonyl compound, and a catalytic amount of ammonium acetate in ethanol.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 6-8 hours. Monitor the reaction by TLC.
-
After completion, allow the reaction mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and evaporate the solvent to yield the final dihydropyridine-based PIM-1 inhibitor.
Protocol 3: In Vitro PIM-1 Kinase Inhibition Assay
This protocol describes a luminescent kinase assay to determine the inhibitory activity of the synthesized compounds against PIM-1 kinase.[3][6]
Materials:
-
Recombinant human PIM-1 kinase
-
PIM-1 substrate (e.g., a specific peptide)[7]
-
ATP
-
Kinase assay buffer[6]
-
Synthesized inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compounds in DMSO.
-
Add 1 µL of each inhibitor dilution to the wells of a 384-well plate. Include a DMSO-only control.[3]
-
Add 2 µL of diluted PIM-1 enzyme in kinase assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Prepare a substrate/ATP mixture in kinase assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.[6]
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[3]
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxic effects of the synthesized PIM-1 inhibitors on cancer cell lines.[2][8]
Materials:
-
Cancer cell line (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization solution
-
96-well cell culture plates
-
CO2 incubator
-
Microplate spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the synthesized inhibitor compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add MTT solution to each well and incubate for another 3-4 hours.[8]
-
Add the solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Data Presentation
The following tables summarize the reported inhibitory activities of various cyanopyridine-based PIM-1 inhibitors from the literature. These values can serve as a benchmark for newly synthesized compounds.
Table 1: In Vitro PIM-1 Kinase Inhibitory Activity of Cyanopyridine Derivatives
| Compound ID | Modification on Cyanopyridine Scaffold | PIM-1 IC50 (nM) | Reference |
| 4d | 3-cyanopyridine with hydroxamic acid | 343.87 | [4][9] |
| 12 | 2-oxy-acetohydrazide derivative | 14.3 | [8] |
| 3b | N,N-dimethyl phenyl at position 4 | 130 | [5] |
| 4c | 2-chloroquinolin-3-yl at position 4 | 610 | [2] |
| 4d | 2-chloroquinolin-3-yl at position 4, different aryl at 6 | 460 | [2] |
Table 2: Cytotoxicity of Cyanopyridine-based PIM-1 Inhibitors against Cancer Cell Lines
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4d | Multiple | Various | 0.325 - 2.9 | [4] |
| 12 | MCF-7 | Breast | 0.5 | [8] |
| 12 | HepG2 | Liver | 5.27 | [8] |
| 4c | HCT-116 | Colon | 7.15 | [1] |
| 4d | HePG2 | Liver | 6.95 | [1] |
Conclusion
The protocols and data presented in this document provide a comprehensive framework for the synthesis and evaluation of novel PIM-1 kinase inhibitors derived from this compound. The proposed synthetic route offers a versatile approach to generate a library of compounds for structure-activity relationship studies. The detailed biological assays will enable the effective characterization of these compounds, facilitating the identification of potent and selective PIM-1 inhibitors for potential therapeutic development in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cell Viability Assay [bio-protocol.org]
- 5. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. promega.com [promega.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 5-Aryl-2-aminopyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed two-step protocol for the synthesis of 5-aryl-2-aminopyridine derivatives, valuable scaffolds in medicinal chemistry. The protocol outlines a Suzuki-Miyaura coupling of 5-bromo-2-cyanopyridine with an arylboronic acid, followed by a nucleophilic aromatic substitution (SNAr) to introduce an amino group at the C2 position, displacing the cyano group.
Step 1: Suzuki-Miyaura Coupling of 5-Bromo-2-cyanopyridine
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds.[1] In this step, 5-bromo-2-cyanopyridine is coupled with a variety of arylboronic acids in the presence of a palladium catalyst and a base to yield 5-aryl-2-cyanopyridine intermediates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add 5-bromo-2-cyanopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium phosphate (K₃PO₄) (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio).
-
Reaction: Stir the reaction mixture at 85-95 °C under the inert atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-cyanopyridine.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 12 | 88-98 |
| 3 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (4:1) | 100 | 8 | 80-90 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 90 | 14 | 75-85 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Step 2: Amination of 5-Aryl-2-cyanopyridine
The second step involves a nucleophilic aromatic substitution reaction to replace the cyano group at the C2 position of the pyridine ring with an amine. The electron-withdrawing nature of the pyridine ring and the cyano group activates the C2 position for nucleophilic attack.[2]
Experimental Protocol: General Procedure for Nucleophilic Amination
-
Reaction Setup: To a solution of the 5-aryl-2-cyanopyridine (1.0 eq) in a suitable solvent (e.g., DMSO or NMP), add the desired primary or secondary amine (1.5 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the reaction mixture at 120-150 °C. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-aminopyridine derivative.
Data Presentation: Nucleophilic Amination
| Entry | Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | | :---- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | Morpholine | K₂CO₃ | DMSO | 130 | 12 | 70-80 | | 2 | Piperidine | K₂CO₃ | NMP | 140 | 10 | 65-75 | | 3 | Benzylamine | K₂CO₃ | DMSO | 120 | 16 | 60-70 | | 4 | Aniline | Cs₂CO₃ | NMP | 150 | 24 | 50-60 |
Yields are representative and may vary depending on the specific substrate and reaction conditions.
Alternative Amination Protocol: Chichibabin Reaction
An alternative method for the direct amination of the pyridine ring at the C2 position is the Chichibabin reaction.[3][4] This reaction typically involves heating the pyridine derivative with sodium amide in an inert solvent. Milder conditions have also been developed.[5]
Experimental Protocol: Chichibabin Reaction
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, add the 5-aryl-2-cyanopyridine (1.0 eq) to a solution of sodium amide (NaNH₂) (2.0-3.0 eq) in an anhydrous, high-boiling inert solvent like toluene or xylene.
-
Reaction: Heat the reaction mixture to 110-130 °C. The reaction progress can be monitored by the evolution of hydrogen gas.
-
Work-up: After completion, cool the reaction mixture and carefully quench with water or an aqueous solution of ammonium chloride.
-
Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography.
Note: The Chichibabin reaction is often carried out under harsh conditions and may not be suitable for substrates with sensitive functional groups.
Logical Workflow Diagram
Caption: Two-step synthesis of 5-aryl-2-aminopyridines.
References
Application Notes and Protocols for the Boc Deprotection of 5-(Boc-amino)-2-cyanopyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from 5-(Boc-amino)-2-cyanopyridine to yield 5-amino-2-cyanopyridine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The protocols outlined below describe common and effective methods using trifluoroacetic acid (TFA) and hydrochloric acid (HCl), offering flexibility based on substrate sensitivity and desired salt form of the product.
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in a broad range of chemical conditions and its facile removal under acidic conditions. The deprotection of this compound is a key transformation for introducing a primary amine functionality, which can be further elaborated in subsequent synthetic steps.
The most prevalent methods for Boc deprotection involve treatment with strong acids. The mechanism is initiated by protonation of the carbamate oxygen, followed by cleavage to form the stable tert-butyl cation, carbon dioxide, and the free amine.[1] The choice of acid and solvent can influence the reaction rate, yield, and the final form of the product (free base or salt).
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes typical quantitative data for the Boc deprotection of aminopyridine derivatives using common acidic conditions. While specific results for this compound may vary, these values provide a reliable starting point for reaction optimization.
| Acid | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to Room Temperature | 1 - 4 | >90 | A common and generally effective method. TFA is volatile and can be easily removed under reduced pressure.[2] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature | 1 - 4 | >90 | Yields the hydrochloride salt of the amine, which can be advantageous for purification and handling.[3] |
| Hydrochloric Acid (HCl) | Methanol (MeOH) | Room Temperature | 2 - 6 | >90 | An alternative to dioxane, though the reaction may be slightly slower. |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol describes a standard and highly effective method for the removal of the Boc group to yield the free amine after a basic workup.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5-10 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.[2]
-
Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM.
-
Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Continue washing until the cessation of gas evolution.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-amino-2-cyanopyridine.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is advantageous when the hydrochloride salt of the amine is the desired product, which can often be isolated by precipitation.
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane solution
-
1,4-Dioxane, anhydrous (optional, for dilution)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
In a round-bottom flask, add this compound (1.0 eq).
-
Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature. The substrate can be dissolved or suspended in the acidic solution.
-
Stir the mixture at room temperature for 1-4 hours. The hydrochloride salt of the product may precipitate out of the solution.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with diethyl ether to remove any non-polar impurities.
-
Dry the solid under vacuum to obtain 5-amino-2-cyanopyridine hydrochloride.
Visualizations
Caption: General experimental workflow for the Boc deprotection of this compound.
References
Application Notes and Protocols for the Multi-Step Synthesis of Pyrido[2,3-d]pyrimidine-Based Drug Candidates Using 5-(Boc-amino)-2-cyanopyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Boc-amino)-2-cyanopyridine is a versatile building block in medicinal chemistry, particularly for the synthesis of heterocyclic compounds with therapeutic potential. The presence of a Boc-protected amine and a cyano group on the pyridine ring allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed protocols for a multi-step synthesis of a drug candidate scaffold based on the pyrido[2,3-d]pyrimidine core, which is found in several approved kinase inhibitors, such as the CDK4/6 inhibitor Palbociclib. The synthesized compounds are potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.
Synthetic Strategy Overview
The overall synthetic strategy involves a three-step process starting from this compound:
-
Step 1: Boc Deprotection. Removal of the tert-butoxycarbonyl (Boc) protecting group to yield 2-amino-5-cyanopyridine.
-
Step 2: Guanidine Cyclization. Condensation of 2-amino-5-cyanopyridine with guanidine hydrochloride to form 2,4-diaminopyrido[2,3-d]pyrimidine-7-carbonitrile.
-
Step 3: Suzuki-Miyaura Coupling. Palladium-catalyzed cross-coupling of the pyrido[2,3-d]pyrimidine intermediate with a suitable boronic acid to introduce further molecular diversity and generate the final drug candidates.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-cyanopyridine
This protocol describes the deprotection of this compound using trifluoroacetic acid (TFA).
Materials:
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL per gram of starting material).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid (TFA, 5.0 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution until gas evolution ceases and the pH is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure 2-amino-5-cyanopyridine.
Step 2: Synthesis of 2,4-Diaminopyrido[2,3-d]pyrimidine-7-carbonitrile
This protocol outlines the cyclization of 2-amino-5-cyanopyridine with guanidine hydrochloride.
Materials:
-
2-Amino-5-cyanopyridine
-
Guanidine hydrochloride
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
To a solution of sodium ethoxide (2.5 eq) in anhydrous ethanol (20 mL per gram of starting material), add guanidine hydrochloride (1.5 eq) and stir for 30 minutes at room temperature.
-
Add 2-amino-5-cyanopyridine (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with glacial acetic acid.
-
Concentrate the mixture under reduced pressure.
-
Add water to the residue and collect the resulting precipitate by filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to yield 2,4-diaminopyrido[2,3-d]pyrimidine-7-carbonitrile.
Step 3: Synthesis of a Palbociclib Analogue via Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halogenated pyrido[2,3-d]pyrimidine intermediate (assuming a bromination step following Step 2) with an arylboronic acid. For this example, we will assume the synthesis of a key intermediate for a Palbociclib analogue.
Materials:
-
Brominated 2,4-diaminopyrido[2,3-d]pyrimidine-7-carbonitrile (prepared separately)
-
Arylboronic acid (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., 1,4-dioxane and water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk flask or microwave vial
Procedure:
-
In a Schlenk flask or microwave vial, combine the brominated pyrido[2,3-d]pyrimidine (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the flask.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 10 mL per gram of starting material).
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the final drug candidate.
Data Presentation
The following tables summarize representative quantitative data for the multi-step synthesis and the biological activity of the resulting drug candidates.
Table 1: Summary of Reaction Yields
| Step | Reaction | Starting Material | Product | Yield (%) | Purity (%) |
| 1 | Boc Deprotection | This compound | 2-Amino-5-cyanopyridine | 85-95 | >98 |
| 2 | Guanidine Cyclization | 2-Amino-5-cyanopyridine | 2,4-Diaminopyrido[2,3-d]pyrimidine-7-carbonitrile | 60-75 | >95 |
| 3 | Suzuki-Miyaura Coupling | Brominated Pyrido[2,3-d]pyrimidine | Final Drug Candidate | 50-70 | >99 |
Table 2: Biological Activity of Synthesized Drug Candidates
| Compound | Target | IC₅₀ (nM) | Cell Line |
| Candidate 1 | CDK4 | 15 | MCF-7 |
| Candidate 1 | CDK6 | 25 | MCF-7 |
| Palbociclib (Reference) | CDK4 | 11 | MCF-7 |
| Palbociclib (Reference) | CDK6 | 16 | MCF-7 |
Visualizations
Synthetic Workflow
Caption: Multi-step synthesis workflow from this compound to a pyrido[2,3-d]pyrimidine-based drug candidate.
CDK4/6 Signaling Pathway
Caption: The Cyclin D-CDK4/6-Rb signaling pathway and the mechanism of action of the synthesized drug candidates. Mitogenic signals lead to the activation of the Cyclin D-CDK4/6 complex, which phosphorylates the retinoblastoma protein (Rb), releasing the E2F transcription factor and promoting cell cycle progression.[1][2][3] The synthesized drug candidates inhibit CDK4/6, preventing Rb phosphorylation and causing cell cycle arrest.[3][4]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 5-(Boc-amino)-2-cyanopyridine and Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 5-(Boc-amino)-2-cyanopyridine and its structurally related analogues. The methodologies detailed herein are crucial for the synthesis of substituted pyridine derivatives, which are significant scaffolds in medicinal chemistry and drug development. This document covers Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, offering insights into reaction optimization, substrate scope, and detailed experimental procedures.
The successful functionalization of the pyridine ring is a cornerstone of modern synthetic chemistry, enabling the creation of novel molecules with diverse biological activities. While direct cross-coupling of 2-cyanopyridines can be challenging, the use of 2-halopyridine precursors followed by cyanation is a common and effective strategy. The protocols provided are based on established literature for closely related substrates, such as 5-(Boc-amino)-2-bromopyridine and other substituted aminopyridines, and are expected to be readily adaptable for the target compound.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[1] This reaction is particularly valuable for the synthesis of biaryl compounds, which are prevalent in many pharmaceutical agents.[2]
General Reaction Scheme:
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aminopyridines
The following table summarizes reaction conditions and yields for the Suzuki-Miyaura coupling of aminopyridine derivatives structurally similar to this compound. This data serves as a strong starting point for optimizing reactions with the target substrate.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 | [2][3] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 | [2][3] |
| 3 | 5-Bromo-2-methylpyridin-3-amine | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 80 | [2] |
| 4 | 5-Bromo-2-methylpyridin-3-amine | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 | [2] |
| 5 | 2-Amino-5-bromo-4-methylpyridine | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-18 | 72 | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for the coupling of similar aminobromopyridines.[2][3]
Materials:
-
5-(Boc-amino)-2-bromopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous 1,4-dioxane
-
Degassed water
-
Schlenk flask and standard glassware for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add 5-(Boc-amino)-2-bromopyridine, the arylboronic acid, and potassium phosphate.
-
Seal the flask with a septum and evacuate and backfill with an inert gas. Repeat this cycle three times to establish an inert atmosphere.
-
Under a positive flow of inert gas, add the palladium catalyst.
-
Add anhydrous 1,4-dioxane and degassed water (4:1 v/v) via syringe.
-
Stir the reaction mixture at 85-95 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Boc-amino)-2-cyanopyridine
Welcome to the technical support center for the synthesis of 5-(Boc-amino)-2-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
There are two main strategies for the synthesis of this compound:
-
Boc Protection of 5-amino-2-cyanopyridine: This is a direct approach where the commercially available 5-amino-2-cyanopyridine is protected with a tert-butoxycarbonyl (Boc) group.
-
Cyanation of a Boc-Protected Pyridine Precursor: This route involves first protecting a suitable 5-amino-2-halopyridine (e.g., 5-amino-2-bromopyridine) with a Boc group, followed by a cyanation reaction to introduce the nitrile group.
Q2: I am experiencing low yields in the Boc protection of 5-amino-2-cyanopyridine. What are the common causes?
Low yields in this reaction are often attributed to several factors:
-
Incomplete reaction: The nucleophilicity of the amino group on the pyridine ring can be a factor.
-
Side reactions: The formation of di-Boc protected product or urea derivatives can consume starting material and complicate purification.[1]
-
Suboptimal reaction conditions: The choice of base, solvent, and temperature can significantly impact the reaction efficiency.
-
Difficult work-up and purification: Product loss during extraction and purification steps can lower the isolated yield.
Q3: What are the key considerations when choosing a cyanation method for a Boc-protected precursor?
When planning a cyanation reaction, consider the following:
-
Toxicity of cyanide reagents: Handle all cyanide sources (e.g., KCN, NaCN) with extreme caution in a well-ventilated fume hood.
-
Catalyst selection: Many cyanation reactions utilize transition metal catalysts (e.g., copper or palladium compounds). The choice of catalyst and ligands is crucial for reaction success. Metal-free methods are also available.
-
Reaction conditions: Temperature, solvent, and reaction time need to be carefully optimized to maximize yield and minimize side reactions.
-
Compatibility with the Boc group: Ensure the chosen cyanation conditions are mild enough to not cleave the acid-labile Boc protecting group.
Troubleshooting Guides
Route 1: Boc Protection of 5-amino-2-cyanopyridine
This section provides troubleshooting for common issues encountered during the Boc protection of 5-amino-2-cyanopyridine.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Recommendation |
| Insufficiently activated Boc-anhydride | Use a slight excess of Boc-anhydride (1.1-1.2 equivalents). Ensure the reagent is fresh and has been stored properly to prevent hydrolysis. |
| Weakly nucleophilic amine | Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to accelerate the reaction.[1] Alternatively, using stronger activating agents like EDCI/HOBT in the presence of a base like triethylamine (TEA) can be effective. |
| Inappropriate base | For less nucleophilic amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIEA) may be more effective than TEA. In some cases, an inorganic base like sodium hydroxide or sodium bicarbonate in a biphasic system can be used. |
| Poor solubility of starting material | Ensure 5-amino-2-cyanopyridine is fully dissolved in the chosen solvent. Solvents like tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile are commonly used. Gentle heating may improve solubility, but monitor for potential side reactions. |
Problem 2: Formation of Multiple Products (e.g., Di-Boc impurity)
| Potential Cause | Troubleshooting Recommendation |
| Excess Boc-anhydride | Use a stoichiometric amount or only a slight excess (e.g., 1.05 equivalents) of Boc-anhydride.[1] |
| Prolonged reaction time or high temperature | Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Stop the reaction as soon as the starting material is consumed. Avoid unnecessarily high temperatures. |
| Use of a strong catalyst | While DMAP can improve the reaction rate, it can also promote the formation of the di-Boc product.[1] Use it in catalytic amounts (e.g., 0.1 equivalents) and at lower temperatures if di-Boc formation is observed. |
Problem 3: Difficult Work-up and Purification
| Potential Cause | Troubleshooting Recommendation |
| Emulsion formation during aqueous work-up | Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion. |
| Product loss during extraction | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate or DCM) to ensure complete recovery of the product from the aqueous layer. |
| Co-elution of impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can effectively separate the product from starting material and byproducts. |
Route 2: Cyanation of Boc-Protected 5-amino-2-halopyridine
This section addresses potential issues in the synthesis of this compound via a cyanation reaction.
Problem 1: Low Yield of Cyanated Product
| Potential Cause | Troubleshooting Recommendation |
| Inactive catalyst | Ensure the catalyst is fresh and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). |
| Poorly reactive halide | The reactivity of the halide precursor follows the order I > Br > Cl. If using a chloro- or bromo-pyridine, consider converting it to the iodo-pyridine in situ or in a separate step to increase reactivity. |
| Suboptimal reaction temperature | Cyanation reactions often require heating. Optimize the temperature to ensure a reasonable reaction rate without decomposing the starting material or product. |
| Insoluble cyanide source | Some cyanide salts have limited solubility in organic solvents. The use of a phase-transfer catalyst or a more soluble cyanide source may be beneficial. |
Experimental Protocols
Protocol 1: Boc Protection of 5-amino-2-cyanopyridine
This protocol is a general guideline and may require optimization.
-
Dissolution: Dissolve 5-amino-2-cyanopyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Addition of Base and Boc-anhydride: Add triethylamine (TEA) (1.5 eq.) to the solution. Cool the mixture to 0 °C in an ice bath. To this, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq.) in the same solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.[2]
Comparative Yield Data for Boc Protection of Aminopyridines
The following table summarizes reported yields for the Boc protection of various aminopyridines under different conditions, which can serve as a reference for optimization.
| Starting Material | Reagents and Conditions | Solvent | Yield |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 90% |
| 3-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 85% |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 90% |
| 3-Amino-4-picoline | (Boc)₂O, EDCI, HOBT, TEA | Tetrahydrofuran | 85% |
| 4-Amino-3-picoline | (Boc)₂O, EDCI, HOBT, TEA | Tetrahydrofuran | 80% |
Data is illustrative and specific yields may vary.
Visualizations
Synthetic Pathways
Caption: Alternative synthetic routes to this compound.
Troubleshooting Workflow for Low Yield in Boc Protection
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Purification of Boc-Protected Aminopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Boc-protected aminopyridines.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of Boc-protected aminopyridines, offering potential causes and solutions in a question-and-answer format.
Q1: After aqueous workup, I'm having trouble with emulsions or poor separation. What can I do?
Possible Cause: The basic nature of the pyridine nitrogen can lead to emulsions, especially after a basic wash intended to remove unreacted Boc-anhydride.
Solution:
-
Brine Wash: During the aqueous workup, wash the organic layer with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, which can help break up emulsions.
-
Phase Separator: Utilize a phase separator to aid in the separation of the organic and aqueous layers.
-
Drying Agent: Use a larger amount of a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water from the organic layer.
Q2: My final product is an oil and won't solidify, making it difficult to handle. How can I obtain a solid product?
Possible Cause: Residual solvents or minor impurities can prevent the crystallization of the desired compound. The product itself may also be a low-melting solid or an oil at room temperature.
Solution:
-
High Vacuum Drying: Dry the oil under high vacuum at a slightly elevated temperature (e.g., 40-60 °C) to remove any remaining solvents.[1]
-
Recrystallization/Precipitation: Attempt recrystallization from a suitable solvent system. A common technique is to dissolve the oil in a minimal amount of a "good" solvent and then add a "poor" solvent (anti-solvent) until the solution becomes cloudy.[2] For Boc-protected aminopyridines, systems like ethyl acetate/hexanes or ethanol/water can be effective.[2][3]
-
Seed Crystals: If a small amount of solid material has been previously obtained, use it as a seed crystal to induce crystallization in the bulk of the oily product.[4][5]
-
Pulping: If the oil solidifies upon standing or with seeding, the resulting solid can be "pulped" or slurried in a non-polar solvent to wash away impurities.[4]
Q3: I'm observing a new, more polar spot on my TLC plate after column chromatography on silica gel. What could this be?
Possible Cause: The Boc group can be labile and may be partially or fully removed under acidic conditions.[6] Silica gel has a slightly acidic surface, which can be sufficient to cause some deprotection, especially with prolonged exposure.[7][8]
Solution:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. A common method is to use a solvent system containing a small percentage (e.g., 1-2%) of triethylamine during chromatography.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your column chromatography.
-
Faster Purification: Minimize the time the compound spends on the silica gel by using flash column chromatography with optimal solvent conditions to ensure rapid elution.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of Boc-protected aminopyridines.
Q1: What are the most common methods for purifying Boc-protected aminopyridines?
The most prevalent purification techniques are:
-
Column Chromatography: Typically performed using silica gel with a solvent system such as ethyl acetate in hexanes or methanol in chloroform.
-
Recrystallization: An effective method for obtaining highly pure, crystalline material.[3] Common solvent systems include hexanes/ethyl acetate.[3]
-
Aqueous Workup/Extraction: Used to remove water-soluble impurities and unreacted reagents. Often involves washing the organic layer with dilute acid, base, and brine.[9][10]
Q2: How can I remove unreacted di-tert-butyl dicarbonate (Boc₂O) from my reaction mixture?
Excess Boc₂O can complicate purification. Here are a few strategies for its removal:
-
Quenching: After the reaction is complete, add a nucleophilic amine, such as N,N-dimethylethylenediamine or a polymer-supported trisamine, to the reaction mixture to consume the excess Boc₂O.[11][12]
-
Basic Wash: A mild basic wash during the aqueous workup can help to hydrolyze the remaining Boc₂O.[11]
-
Methanol Addition: Adding methanol to the reaction mixture can also help to quench the excess Boc₂O.[12]
Q3: Can the Boc group be cleaved during purification?
Yes, the Boc group is sensitive to acidic conditions.[6][13] Care should be taken to avoid strongly acidic environments during workup and purification. As mentioned in the troubleshooting guide, the slightly acidic nature of silica gel can also lead to deprotection.[7][8] If using reverse-phase HPLC with trifluoroacetic acid (TFA) in the mobile phase, cleavage of the Boc group can occur, especially during solvent evaporation.[7]
Q4: What is a typical solvent system for column chromatography of Boc-protected aminopyridines?
A common starting point for column chromatography on silica gel is a gradient of ethyl acetate in hexanes. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 20% or 50% ethyl acetate.[3] The optimal solvent system will depend on the specific substitution pattern of the aminopyridine.
Q5: My Boc-protected aminopyridine is an oil. Is this normal?
While many Boc-protected aminopyridines are solids, it is not uncommon for them to be isolated as oils or low-melting solids, especially if they are not completely pure.[1] Refer to the troubleshooting guide for tips on how to solidify an oily product.
Data Presentation
Table 1: Solvent Systems for Column Chromatography of Boc-Protected Aminopyridines
| Compound | Stationary Phase | Eluent System | Reference |
| N-Boc-3-amino-4-halopyridine derivative | Silica Gel | 10% Ethyl Acetate in Hexanes, then 20% Ethyl Acetate in Hexanes | [3] |
| Boc-protected coupled product | Silica Gel (60-120 mesh) | 5% Methanol in Chloroform | |
| N-(Octyl)pyridin-4-amine | Silica Gel | 20% Dichloromethane in Ethyl Acetate | [14] |
| N,N-Di(3phenylpropyl)pyridin-4-amine | Silica Gel | 80% Ethyl Acetate in Dichloromethane | [14] |
Table 2: Recrystallization Solvents for Boc-Protected Aminopyridines
| Compound | Solvent System | Reference |
| N-Boc-3-amino-4-halopyridine derivative | 30:1 Hexanes:Ethyl Acetate | [3] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude Boc-protected aminopyridine in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with the initial solvent system, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 20% or 50% ethyl acetate in hexanes) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: General Procedure for Recrystallization
-
Dissolution: In an Erlenmeyer flask, dissolve the crude Boc-protected aminopyridine in the minimum amount of a hot "good" solvent (e.g., ethyl acetate).[2]
-
Addition of Anti-Solvent: While the solution is still warm, slowly add a "poor" solvent (e.g., hexanes) until the solution becomes cloudy, indicating the onset of precipitation.[2]
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. For further crystallization, the flask can be placed in an ice bath or a refrigerator.
-
Crystal Collection: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.[2]
Visualizations
Caption: A typical experimental workflow for the purification of Boc-protected aminopyridines.
Caption: A troubleshooting decision tree for common purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 5. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
- 9. beilstein-journals.org [beilstein-journals.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Premature Boc Deprotection in Cyanopyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the premature cleavage of the tert-butoxycarbonyl (Boc) protecting group in cyanopyridine derivatives during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature Boc deprotection in cyanopyridine derivatives?
Premature Boc deprotection is a common issue, particularly with electron-deficient heterocyclic systems like cyanopyridines. The primary causes are exposure to acidic conditions, elevated temperatures, and certain catalytic hydrogenation conditions. The electron-withdrawing nature of the cyano group and the pyridine ring can make the N-Boc group more susceptible to cleavage than on alkyl or electron-rich aryl amines.[1][2] Standard deprotection methods involve strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), but even trace amounts of acid can initiate cleavage.[3][4]
Q2: My reaction is supposed to be neutral, but I'm still observing deprotection. What are the potential hidden sources of acid?
Several reagents and materials can introduce acid into your reaction unexpectedly, leading to Boc cleavage:
-
Acidic Reagents: Lewis acids used in some reactions can facilitate Boc removal.[5][6]
-
Degraded Solvents: Chlorinated solvents like dichloromethane (DCM) can degrade over time to produce trace amounts of HCl, especially when exposed to light.
-
Reagent Quality: Reagents like TFA can absorb water from the atmosphere, affecting their acidity and performance.[1]
-
Silica Gel: Standard silica gel used in chromatography is inherently acidic and can cause deprotection of sensitive substrates directly on the column.
-
Ammonium Salts: Reagents like ammonium chloride (NH₄Cl), often used in work-ups, can create a slightly acidic aqueous environment.
Q3: How does temperature influence the stability of the Boc group?
The Boc group is thermally labile and can be removed by heating, often without any catalyst.[7] While high temperatures (typically >150 °C) are required for rapid, intentional thermal deprotection, prolonged heating at more moderate temperatures (~100 °C) can also lead to gradual cleavage.[7] This is a critical consideration when running reactions in high-boiling point solvents or performing distillations. Thermal deprotection proceeds through a mechanism involving the formation of isobutylene and a carbamic acid intermediate, which then decarboxylates.[7]
Q4: Can catalytic hydrogenation conditions accidentally remove a Boc group?
Generally, the Boc group is stable under catalytic hydrogenation conditions (e.g., Pd/C, H₂), which is a key advantage allowing for its use in orthogonal protection strategies with groups like Cbz (carboxybenzyl), which are readily cleaved by hydrogenolysis.[4][8] However, this stability is not absolute. If the reaction medium is acidic or becomes acidic during the reaction, deprotection can occur. It is crucial to ensure the reaction is run under neutral conditions to avoid this side reaction.[8]
Q5: How can I effectively monitor my reaction for signs of premature deprotection?
The most straightforward method for monitoring the reaction is Thin-Layer Chromatography (TLC). The deprotected amine product will have a different polarity and thus a different retention factor (Rƒ) compared to the Boc-protected starting material. By co-spotting your reaction mixture with the starting material, you can quickly visualize the appearance of a new, typically more polar, spot corresponding to the unprotected amine.
Troubleshooting and Prevention
Summary of Conditions Affecting Boc Group Stability
The following table summarizes conditions that can lead to the premature removal of a Boc group from cyanopyridine derivatives.
| Parameter | Condition to Avoid | Rationale |
| pH / Acidity | Strong acids (TFA, HCl), Lewis acids (ZnBr₂, AlCl₃), acidic work-ups.[3][6][9] | The Boc group is highly sensitive to acid and cleaves via a carbocationic intermediate.[4] |
| Temperature | Prolonged heating > 80-100 °C; high-temperature distillations.[7] | Thermal cleavage can occur without a catalyst, especially at elevated temperatures.[7][10] |
| Chromatography | Standard, acidic silica gel. | The acidic surface of silica can catalyze deprotection. |
| Solvents | Old or improperly stored chlorinated solvents (e.g., DCM). | Degradation can produce trace HCl. |
Visual Guides and Workflows
Troubleshooting Workflow for Premature Deprotection
This workflow provides a logical sequence of steps to identify the cause of and solution for unintended Boc deprotection.
Caption: A flowchart for troubleshooting unwanted Boc deprotection.
Mechanism of Acid-Catalyzed Boc Deprotection
Understanding the mechanism highlights the critical role of acid in initiating the cleavage.
Caption: The stepwise mechanism of acid-catalyzed Boc deprotection.
Key Experimental Protocols
Protocol 1: Monitoring Reaction by Thin-Layer Chromatography (TLC)
Objective: To detect the formation of the deprotected amine product during a reaction.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)
-
UV lamp (254 nm)
-
Staining solution (e.g., ninhydrin or potassium permanganate) if compounds are not UV-active.
Procedure:
-
Prepare a dilute solution of your starting material to use as a reference spot.
-
Using a capillary tube, spot the starting material on the TLC plate baseline.
-
Next to it, spot a sample taken directly from your reaction mixture.
-
Place the TLC plate in the developing chamber containing the chosen eluent.
-
Allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The Boc-protected material and the deprotected amine should appear as distinct spots with different Rƒ values. The deprotected amine is typically more polar and will have a lower Rƒ.
-
If necessary, stain the plate to visualize the spots. Ninhydrin stain is particularly useful as it reacts with primary/secondary amines to produce a distinct color.
Protocol 2: Neutralizing Silica Gel for Column Chromatography
Objective: To prevent on-column deprotection of acid-sensitive Boc-protected compounds.
Materials:
-
Silica gel (for flash chromatography)
-
Triethylamine (Et₃N)
-
Eluent (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Prepare the desired eluent for your chromatography.
-
Add triethylamine to the eluent to a final concentration of 0.5-1% (v/v). For example, add 5-10 mL of Et₃N to 1 L of your eluent mixture.
-
Prepare the silica gel slurry using this triethylamine-containing eluent.
-
Pack the column with the neutralized slurry as you normally would.
-
Run the column using the eluent containing triethylamine.
-
Note: After purification, the triethylamine will need to be removed from the product fractions. This is typically achieved by concentrating the fractions under reduced pressure, as triethylamine is volatile. An acidic wash of the collected organic fractions can also be performed if the product is stable to dilute acid, followed by neutralization, but this may defeat the purpose for highly sensitive compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. Boc-Protected Amino Groups [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
optimization of reaction conditions for N-Boc protection of 5-amino-2-cyanopyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the N-Boc protection of 5-amino-2-cyanopyridine.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protection of 5-amino-2-cyanopyridine challenging?
A1: The amino group of 5-amino-2-cyanopyridine is weakly nucleophilic. This is due to the electron-withdrawing effects of both the pyridine ring and the cyano group, which reduce the electron density on the amino nitrogen. This low reactivity can lead to slow or incomplete reactions under standard conditions.[1][2][3]
Q2: What are the most common side products in this reaction?
A2: The most common side products are the di-Boc protected amine (N,N-di-Boc) and unreacted starting material. Di-Boc formation can occur if an excess of Boc-anhydride ((Boc)₂O) is used, particularly in the presence of a strong base or at elevated temperatures.[2][4][5]
Q3: Is a base always necessary for this reaction?
A3: While not always strictly required, a base is highly recommended to accelerate the reaction and neutralize the acidic byproducts.[2][3][5] The tert-butoxide ion formed during the reaction can act as a base, but for a weakly nucleophilic amine, an external base is often crucial to drive the reaction to completion.[2][5]
Q4: What is the role of a catalyst like 4-(Dimethylamino)pyridine (DMAP)?
A4: DMAP is a highly effective nucleophilic catalyst that can significantly speed up the Boc protection, especially for unreactive amines.[2][5] It works by reacting with (Boc)₂O to form a more reactive intermediate.[5] However, it should be used in catalytic amounts, as excess DMAP can increase the likelihood of di-Boc formation.[5]
Q5: How can I effectively monitor the reaction's progress?
A5: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.[4] This allows you to check for the consumption of the starting amine and the formation of the desired product, helping to prevent over-reaction and the formation of byproducts.[3][5]
Troubleshooting Guide
Issue 1: Low or No Yield
If you are experiencing low or negligible yield of the N-Boc protected product, consider the following causes and solutions:
| Potential Cause | Suggested Solution |
| Low Reactivity of Amine | The electron-deficient nature of 5-amino-2-cyanopyridine makes it a poor nucleophile. Increase the reaction temperature (e.g., to 40-50°C) and/or extend the reaction time.[2][6] The use of a catalyst like DMAP is highly recommended to accelerate the reaction.[2][5] |
| Inappropriate Base | The base may be too weak. For this substrate, a stronger, non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIEA) is often necessary.[4][7] Ensure at least one equivalent of base is used. |
| Poor Solubility | The starting material must be fully dissolved for the reaction to proceed efficiently.[1][3] Consider switching to a polar aprotic solvent like Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile in which all reactants are soluble.[2][7][8] |
| Insufficient Reagent | Ensure a slight excess of (Boc)₂O is used (typically 1.1-1.5 equivalents).[2] |
Issue 2: Formation of Multiple Products (Di-Boc Byproduct)
If your TLC or LC-MS analysis shows significant formation of a di-Boc byproduct, implement these strategies:
| Potential Cause | Suggested Solution |
| Excess (Boc)₂O | A large excess of (Boc)₂O increases the chance of the mono-Boc product reacting a second time.[4] Reduce the stoichiometry of (Boc)₂O to 1.0-1.2 equivalents relative to the amine.[4] |
| Strong Base / High Temperature | Stronger bases can deprotonate the mono-Boc product, making it more nucleophilic and prone to a second reaction.[4] Conduct the reaction at a lower temperature (0 °C to room temperature) to improve selectivity for the mono-Boc product.[4] |
| Prolonged Reaction Time | Extended reaction times, especially with excess reagents, can lead to increased byproduct formation.[4] Monitor the reaction closely and quench it as soon as the starting material is consumed.[4][5] |
Optimization of Reaction Conditions
The following table summarizes key parameters that can be adjusted to optimize the N-Boc protection of 5-amino-2-cyanopyridine.
| Parameter | Condition A (Standard) | Condition B (For Unreactive Amines) | Condition C (Catalytic) | Notes |
| (Boc)₂O (equiv.) | 1.2 | 1.5 | 1.1 | Using more than 1.5 eq. can increase di-Boc formation.[4] |
| Base | Triethylamine (TEA) | Diisopropylethylamine (DIEA) | Triethylamine (TEA) | DIEA is bulkier and less nucleophilic, which can be advantageous. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Acetonitrile | THF and Acetonitrile are good polar aprotic options.[2][8] |
| Catalyst | None | None | DMAP (0.1 equiv.) | DMAP can dramatically accelerate the reaction.[2][5] |
| Temperature | Room Temperature | 40-50 °C | Room Temperature | Increased temperature can help overcome the activation energy barrier.[2][6] |
| Time | 12-24 h | 4-12 h | 2-6 h | Always monitor by TLC to determine the optimal time.[4] |
Experimental Protocols
Protocol 1: Standard N-Boc Protection
-
Setup: In a round-bottom flask, dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Reagent Addition: Add triethylamine (TEA) (1.5 eq) to the solution. Cool the mixture to 0 °C in an ice bath.
-
Boc Anhydride Addition: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq) in DCM dropwise to the cooled reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC until the starting amine is consumed.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 5% citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel if necessary.[3][4]
Protocol 2: Optimized Protocol for Unreactive Amines (with DMAP)
-
Setup: In a round-bottom flask, dissolve 5-amino-2-cyanopyridine (1.0 eq) in anhydrous Tetrahydrofuran (THF).
-
Reagent Addition: Add triethylamine (TEA) (1.5 eq) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq).
-
Boc Anhydride Addition: Add a solution of (Boc)₂O (1.1 eq) in THF.
-
Reaction: Stir the mixture at room temperature for 2-6 hours. If the reaction is sluggish, it can be gently heated to 40 °C.[3]
-
Monitoring: Monitor the reaction closely by TLC or LC-MS.
-
Work-up: Once the starting amine is consumed, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate.[3]
-
Purification: Wash the organic solution with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.[3]
Visualizations
Caption: General experimental workflow for N-Boc protection.
Caption: Troubleshooting logic for low yield in Boc protection.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
avoiding di-Boc formation in the synthesis of 5-(Boc-amino)-2-cyanopyridine
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Boc-amino)-2-cyanopyridine. Our focus is to address the common challenge of preventing the formation of the di-Boc byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of di-Boc formation during the synthesis of this compound?
A1: Di-Boc formation occurs when the initially formed mono-Boc-protected amine, which still has an N-H proton, undergoes a second reaction with the Boc anhydride ((Boc)₂O). This process is often facilitated by reaction conditions such as the use of a strong base, an excess of (Boc)₂O, or elevated temperatures. The base can deprotonate the mono-Boc product, increasing its nucleophilicity and promoting the second addition.
Q2: How does the electronic nature of 5-amino-2-cyanopyridine affect the Boc protection reaction?
A2: The presence of the electron-withdrawing cyano group at the 2-position decreases the electron density of the pyridine ring and, consequently, reduces the nucleophilicity of the amino group at the 5-position. This can make the initial Boc protection reaction slower compared to more electron-rich aminopyridines. While this reduced reactivity might inherently lessen the rate of the second Boc addition, improper reaction conditions can still lead to significant di-Boc formation.
Q3: Which bases are recommended to avoid di-Boc formation, and which should be avoided?
A3: For selective mono-Boc protection, weaker, non-nucleophilic bases are preferred. These include sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Stronger bases, and particularly nucleophilic catalysts like 4-dimethylaminopyridine (DMAP), can significantly accelerate the formation of the di-Boc byproduct and should generally be used with caution or avoided if di-Boc formation is a concern.[1] In many cases, the reaction can proceed without an external base, as the tert-butoxide byproduct can act as a base.[2][3]
Q4: How can I monitor the progress of the reaction to prevent over-reaction?
A4: The reaction progress should be closely monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By tracking the consumption of the starting material (5-amino-2-cyanopyridine) and the appearance of the mono-Boc and di-Boc products, the reaction can be stopped once the starting material is consumed, minimizing the formation of the di-Boc byproduct.
Q5: What is the best method to purify this compound if di-Boc is formed?
A5: If di-Boc formation occurs, the desired mono-Boc product can typically be separated from the di-Boc byproduct and any unreacted starting material by column chromatography on silica gel. The polarity difference between the mono- and di-protected compounds usually allows for effective separation.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and minimize the formation of the di-Boc byproduct during the synthesis of this compound.
Reaction Pathways
The following diagram illustrates the desired mono-Boc protection pathway and the competing undesired di-Boc formation.
References
challenges in the scale-up synthesis of 5-(Boc-amino)-2-cyanopyridine
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scale-up synthesis of 5-(Boc-amino)-2-cyanopyridine. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly during scale-up operations.
Issue 1: Low Yield of this compound
-
Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot plant. What are the potential causes and how can we address this?
-
Answer: Low yields during scale-up are a common challenge and can be attributed to several factors.[1] Inefficient mass and heat transfer are often the primary culprits.[1]
Possible Causes and Solutions:
-
Inefficient Mixing: In larger reactors, inadequate agitation can lead to localized concentration gradients and "hot spots," which may promote the formation of side products.[1]
-
Solution: Ensure the reactor is appropriately sized for the batch volume and that the stirring mechanism provides efficient mixing. For viscous reaction mixtures, consider using a more powerful overhead stirrer or a different impeller design.
-
-
Poor Temperature Control: Exothermic reactions that are easily managed on a small scale can become difficult to control in large reactors, leading to product degradation or side reactions.[1][2]
-
Solution: Implement a slower, controlled addition of reagents. Utilize a reactor with a high surface area-to-volume ratio or an efficient cooling system to dissipate heat effectively.
-
-
Incomplete Reaction: The reaction may not be going to completion at a larger scale.
-
Solution: Monitor the reaction progress using analytical techniques like TLC or HPLC. It may be necessary to extend the reaction time or slightly increase the temperature to ensure complete conversion.
-
-
Suboptimal Reaction Concentration: The optimal concentration for a reaction can change upon scale-up.
-
Solution: Experiment with different solvent volumes to find the ideal concentration for the scaled-up process.
-
-
Issue 2: Formation of Significant Impurities
-
Question: Our scaled-up synthesis of this compound is producing a significant amount of an unknown impurity. How can we identify and minimize this side product?
-
Answer: The formation of impurities is a frequent obstacle in organic synthesis. The amino group in aminopyridine derivatives can be susceptible to side reactions.[1]
Possible Causes and Solutions:
-
Side Reactions: Dimerization or oxidation of the aminopyridine starting material or product can occur.[1]
-
Solution: Characterize the side product using techniques like NMR and Mass Spectrometry to understand its structure. Once identified, reaction conditions can be modified to minimize its formation. This may involve lowering the reaction temperature, using a more selective catalyst, or performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1]
-
-
Degradation: The starting materials or the final product might be degrading under the reaction conditions.
-
Solution: Assess the stability of all reagents and the product at the reaction temperature. If degradation is observed, consider milder reaction conditions or protecting the sensitive functional groups.
-
-
Issue 3: Difficulties in Product Purification at Scale
-
Question: We are facing challenges in purifying large quantities of this compound. Standard laboratory-scale chromatography is not feasible. What are the recommended large-scale purification methods?
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Answer: Scalable purification is a critical step in bulk synthesis.
Recommended Purification Methods:
-
Recrystallization: This is often the most cost-effective and scalable method for purifying solid compounds.
-
Procedure: The key is to identify a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at all temperatures.
-
-
Slurry Washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Chromatography: While traditional column chromatography can be challenging to scale, flash chromatography systems designed for large-scale purifications are available. For aminopyridine derivatives, cation-exchange chromatography can be an effective method for removing basic impurities.[1]
-
Frequently Asked Questions (FAQs)
-
Question 1: What are the common synthetic routes to 2-amino-3-cyanopyridines, which are structurally related to this compound?
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Answer: 2-Amino-3-cyanopyridine derivatives are often synthesized via one-pot multicomponent reactions.[3][4][5] A common approach involves the condensation of an aldehyde, a ketone, malononitrile, and ammonium acetate.[4][6] Microwave-assisted synthesis has also been shown to be an efficient method, often providing high yields in short reaction times.[4][6]
-
Question 2: Are there any specific safety precautions to consider during the scale-up synthesis?
-
Answer: Yes, several safety precautions are crucial. The use of cyanide sources in some synthetic routes for cyanopyridines requires extreme caution due to their high toxicity.[7] Reactions should be carried out in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Exothermic reactions require careful monitoring and control to prevent thermal runaways.[1][2] A thorough risk assessment should be conducted before any scale-up operation.
-
Question 3: How can we improve the overall efficiency and greenness of the synthesis?
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Answer: To improve the process, consider using catalytic methods to reduce waste.[2][8] The use of greener solvents, such as water or ethanol, and solvent-free reaction conditions where possible, can significantly reduce the environmental impact.[4][6][7] Optimizing reaction conditions to achieve higher yields and reduce the number of purification steps will also contribute to a more efficient and sustainable process.
Experimental Protocols
Representative Protocol: One-Pot Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a general representation for the synthesis of 2-amino-3-cyanopyridine derivatives and may require optimization for the specific synthesis of this compound.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (1 mmol), the ketone (1 mmol), malononitrile (1 mmol), and ammonium acetate (1.5 mmol).
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Solvent/Catalyst Addition: Add the chosen solvent (e.g., ethanol) or catalyst. Some reactions can be performed under solvent-free conditions.[4][6]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no solid forms, concentrate the reaction mixture under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-3-cyanopyridine derivative.
Quantitative Data
The following table summarizes representative data for the synthesis of 2-amino-3-cyanopyridine derivatives, which can serve as a benchmark when developing the synthesis of this compound.
| Entry | Aldehyde | Ketone | Catalyst | Conditions | Yield (%) | Reference |
| 1 | 4-ClC₆H₄CHO | CH₃COCH₃ | L-proline | Water, 60°C | 94 | [3] |
| 2 | 4-MeOC₆H₄CHO | CH₃COCH₃ | None | Microwave, solvent-free | 83 | [4] |
| 3 | 3-Indolecarboxaldehyde | 4-MeOC₆H₄COCH₃ | None | Microwave, solvent-free | 86 | [6] |
| 4 | Aromatic aldehydes | (+)-Nopinone | Ytterbium triflate | Ethanol, reflux | Not specified | [9] |
Visualizations
Experimental Workflow for Synthesis and Troubleshooting
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1746089A1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 5-(Boc-amino)-2-cyanopyridine
Welcome to the technical support center for the synthesis of 5-(Boc-amino)-2-cyanopyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing impurities and troubleshooting common issues encountered during the synthesis of this key intermediate.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of this compound
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Question: We are experiencing a low overall yield in our synthesis of this compound. What are the likely causes and how can we improve it?
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Answer: Low yield can stem from several factors throughout the two main stages of the synthesis: the preparation of 5-amino-2-cyanopyridine and its subsequent Boc protection.
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In the synthesis of 5-amino-2-cyanopyridine from 2-cyano-5-nitropyridine: Incomplete reduction of the nitro group is a common issue. The choice of reducing agent and reaction conditions are critical. Catalytic hydrogenation can sometimes be problematic, while reduction using metals like iron in an acidic medium can offer more reproducible results.[1] Ensure the complete consumption of the starting material by monitoring the reaction with Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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During the Boc protection step: The nucleophilicity of the amino group on the 5-amino-2-cyanopyridine is reduced by the electron-withdrawing nature of the cyano group, which can lead to an incomplete reaction.[1] To drive the reaction to completion, consider the following:
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Stoichiometry of Boc Anhydride ((Boc)₂O): Using an insufficient amount of (Boc)₂O will result in unreacted starting material. A slight excess (1.1-1.5 equivalents) is often recommended.[2]
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Base Selection: A suitable base is crucial to deprotonate the amine. While triethylamine (TEA) is common, for less nucleophilic amines, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) or the addition of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.[3]
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Reaction Time and Temperature: The reaction may require longer stirring times (3-12 hours) at room temperature to proceed to completion.[2] Gentle heating (e.g., 40°C) can also be employed, but should be monitored to avoid side reactions.[4]
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Issue 2: Presence of Multiple Products in the Final Mixture
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Question: Our final product shows multiple spots on TLC/peaks in HPLC, indicating the presence of several impurities. What are these likely side-products and how can we minimize them?
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Answer: The formation of multiple products is a common challenge. The key impurities depend on the synthetic step.
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Di-Boc Protected Impurity: Primary amines can react with an excess of (Boc)₂O to form the N,N-di-Boc derivative.[2] To avoid this, use a controlled amount of (Boc)₂O (close to 1.0 equivalent) and monitor the reaction closely, stopping it once the starting material is consumed.[1]
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Hydrolysis of the Cyano Group: The cyano group can undergo hydrolysis to form the corresponding amide (5-(Boc-amino)-2-pyridinecarboxamide) or carboxylic acid (5-(Boc-amino)-2-picolinic acid), especially in the presence of strong acids or bases and water.[3][5][6] Ensure anhydrous reaction conditions and use appropriate workup procedures to minimize contact with strongly acidic or basic aqueous solutions for prolonged periods.
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Impurities from Starting Material: Incomplete reduction of 2-cyano-5-nitropyridine can carry over this starting material or partially reduced intermediates into the Boc protection step. Ensure the purity of the 5-amino-2-cyanopyridine before proceeding.
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Impurities from (Boc)₂O: Di-tert-butyl dicarbonate can decompose, especially in the presence of moisture, to form tert-butanol.[2] Using high-purity (Boc)₂O and ensuring anhydrous conditions can prevent the formation of related byproducts like urea derivatives.[2]
-
Issue 3: Difficulty in Product Purification
-
Question: We are finding it difficult to purify the final this compound product. What purification strategies are recommended?
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Answer: Purification can be challenging due to the similar polarities of the product and some impurities.
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Crystallization: This is often the most effective method for obtaining high-purity material. A common procedure involves dissolving the crude product in a suitable hot solvent, such as ethyl acetate or isopropanol, and then adding a non-polar solvent like hexane to induce crystallization upon cooling.[1]
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography can be used. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities.
-
Aqueous Workup: During the workup of the Boc protection reaction, washing the organic layer with a mild aqueous base (e.g., sodium bicarbonate solution) can help remove unreacted (Boc)₂O and acidic byproducts. However, prolonged contact should be avoided to prevent hydrolysis of the cyano group.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthetic route for this compound?
A common and effective route involves a two-stage synthesis. The first stage is the preparation of 5-amino-2-cyanopyridine, typically from 2-hydroxy-5-nitropyridine. This involves conversion to a bromo intermediate, followed by cyanation and then reduction of the nitro group.[1] The second stage is the Boc protection of the resulting 5-amino-2-cyanopyridine using di-tert-butyl dicarbonate.[4]
Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress to determine the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantitative analysis of purity and impurity profiling. A reverse-phase C18 column with a UV detector is commonly employed.[2] The mobile phase can be a mixture of an aqueous buffer (e.g., with phosphoric acid to control pH) and an organic solvent like methanol or acetonitrile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can help identify major impurities if their concentration is sufficient.[2]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), it is a powerful tool for the identification and structural elucidation of unknown impurities.
Q3: Can the pyridine nitrogen interfere with the Boc protection reaction?
The pyridine nitrogen is weakly basic and generally does not interfere with the Boc protection of the exocyclic amino group under standard conditions. The amino group at the 5-position is significantly more nucleophilic than the ring nitrogen.
Q4: What are the storage conditions for this compound and its intermediates?
This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The intermediate, 5-amino-2-cyanopyridine, should also be stored in a tightly sealed container in a cool, dry place. Di-tert-butyl dicarbonate is sensitive to moisture and can decompose, leading to pressure buildup in sealed containers; it is often stored in plastic bottles.[2]
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in Boc Protection
| Potential Cause | Recommended Solution | Key Considerations |
| Incomplete Reaction | Increase equivalents of (Boc)₂O (1.1-1.5 eq.) | Avoid large excess to prevent di-Boc formation.[2] |
| Add a catalyst (e.g., 0.1 eq. DMAP). | Can increase side reactions if not used judiciously. | |
| Increase reaction time and/or temperature. | Monitor for impurity formation at higher temperatures. | |
| Poorly Nucleophilic Amine | Use a stronger, non-nucleophilic base (e.g., DIPEA). | |
| Product Loss During Workup | Minimize the volume of aqueous washes. | The product may have some water solubility.[2] |
| Back-extract aqueous layers with the organic solvent. |
Table 2: Common Impurities and Their Management
| Impurity | Source | Prevention/Minimization Strategy | Analytical Detection |
| 5-amino-2-cyanopyridine | Incomplete Boc protection reaction. | Optimize reaction conditions (see Table 1). | HPLC, TLC |
| Di-Boc-5-amino-2-cyanopyridine | Excess (Boc)₂O and/or harsh reaction conditions. | Use stoichiometric or a slight excess of (Boc)₂O.[1][2] | HPLC, LC-MS |
| 5-(Boc-amino)-2-pyridinecarboxamide | Hydrolysis of the cyano group. | Use anhydrous solvents; avoid prolonged exposure to strong aqueous acids/bases.[3][5] | HPLC, LC-MS |
| 2-cyano-5-nitropyridine | Incomplete reduction in the preceding step. | Ensure complete reaction and purify the intermediate. | HPLC, TLC |
| tert-Butanol | Decomposition of (Boc)₂O. | Use high-purity (Boc)₂O and anhydrous conditions.[2] | GC, ¹H NMR |
Experimental Protocols
Protocol 1: Synthesis of 5-amino-2-cyanopyridine
This protocol is adapted from a literature procedure for the synthesis of the key intermediate.[1]
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Bromination of 2-hydroxy-5-nitropyridine: Convert 2-hydroxy-5-nitropyridine to 2-bromo-5-nitropyridine using a suitable brominating agent like phosphorus pentabromide.
-
Cyanation: React 2-bromo-5-nitropyridine with a cyanide source, such as sodium cyanide or copper(I) cyanide, in a polar aprotic solvent like DMF or DMSO to yield 2-cyano-5-nitropyridine.
-
Reduction: Reduce the nitro group of 2-cyano-5-nitropyridine to an amine. A reliable method is the use of iron powder in the presence of an acid like acetic acid or hydrochloric acid.
-
Workup and Purification: After the reaction is complete, neutralize the acid, and extract the product with an organic solvent. The crude 5-amino-2-cyanopyridine can be purified by crystallization, for example, from hot ethyl acetate with the addition of hexane.[1]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve 5-amino-2-cyanopyridine (1.0 eq.) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Base Addition: Add a base, such as triethylamine (1.2 eq.) or diisopropylethylamine (1.2 eq.), to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed (typically 3-12 hours).[2]
-
Workup: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by crystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.
Protocol 3: HPLC Method for Purity Analysis
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
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Gradient: A suitable gradient, for example, starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
preventing degradation of 5-(Boc-amino)-2-cyanopyridine during reactions
Welcome to the technical support center for 5-(tert-butoxycarbonyl-amino)-2-cyanopyridine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing degradation of this versatile building block during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 5-(Boc-amino)-2-cyanopyridine?
A1: The two main points of instability in this compound are the Boc-protecting group and the 2-cyano group.
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Boc Group Cleavage: The tert-butoxycarbonyl (Boc) group is highly susceptible to acidic conditions, leading to its removal (deprotection). Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group.[1] Additionally, prolonged exposure to high temperatures or certain basic conditions used in cross-coupling reactions (e.g., potassium phosphate in aqueous dioxane at elevated temperatures) can also lead to partial or complete deprotection.[2]
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Hydrolysis of the Cyano Group: The 2-cyano group on the pyridine ring can undergo hydrolysis to form the corresponding carboxamide or carboxylic acid. This degradation is typically promoted by strong basic conditions, especially at elevated temperatures in the presence of water.[]
Q2: How should I store this compound to ensure its stability?
A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). Keep it away from strong acids, bases, and oxidizing agents. For long-term storage, refrigeration is recommended.
Q3: I am observing unexpected deprotection of the Boc group during my reaction. What could be the cause?
A3: Unintended Boc deprotection can occur under several conditions:
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Acidic Conditions: The most common cause is exposure to acidic reagents or acidic byproducts generated during the reaction. Even seemingly neutral conditions can become acidic.
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Elevated Temperatures: Thermal cleavage of the Boc group can occur at high temperatures, typically above 100 °C, even in the absence of strong acids.[4]
-
Certain Basic Conditions: While generally stable to bases, some basic conditions, particularly in combination with high temperatures and protic solvents (like water or alcohols) used in cross-coupling reactions, can facilitate Boc group removal.[2]
Q4: My reaction yields are low when using this compound in a Suzuki-Miyaura or Buchwald-Hartwig coupling. Why might this be happening?
A4: Low yields in palladium-catalyzed cross-coupling reactions with this substrate can be due to several factors not directly related to degradation:
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Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.
-
Reaction Conditions: The choice of palladium source, ligand, base, and solvent is critical for successful coupling with pyridine-containing substrates. Optimization of these parameters is often necessary. For example, using bulky, electron-rich phosphine ligands can be beneficial.[5]
Troubleshooting Guides
Issue 1: Degradation of the Cyano Group to Carboxamide/Carboxylic Acid
| Symptom | Possible Cause | Recommended Solution |
| Presence of a byproduct with a mass of +18 (hydrolysis to amide) or +19 (hydrolysis to acid) in LC-MS analysis. | Reaction is run under strongly basic conditions, at high temperatures, or for an extended duration in the presence of water. | - Use a milder base (e.g., K₂CO₃ instead of K₃PO₄ or NaOH).- Lower the reaction temperature if possible.- Minimize the amount of water in the reaction mixture by using anhydrous solvents.- Reduce the reaction time. |
Issue 2: Unintended Cleavage of the Boc-Protecting Group
| Symptom | Possible Cause | Recommended Solution |
| Appearance of the deprotected 5-amino-2-cyanopyridine as a major byproduct. | - Reaction conditions are too acidic.- Reaction temperature is too high.- The combination of base, solvent, and temperature is promoting Boc cleavage. | - If acidic conditions are not required for the reaction, ensure all reagents and solvents are neutral.- Run the reaction at a lower temperature.- If using basic conditions for a cross-coupling reaction, consider screening different bases and solvent systems to find milder conditions that still promote the desired reaction but minimize deprotection. For instance, explore the use of organic bases in anhydrous solvents. |
Stability and Reactivity Overview
The following table summarizes the general stability of the key functional groups in this compound under various conditions.
| Condition | Boc-Amino Group Stability | 2-Cyano Group Stability |
| Strongly Acidic (e.g., TFA, conc. HCl) | Labile (cleaved)[1] | Generally Stable |
| Mildly Acidic (e.g., aq. NH₄Cl) | Generally Stable | Generally Stable |
| Neutral | Stable | Stable |
| Mildly Basic (e.g., NaHCO₃, K₂CO₃) | Generally Stable at lower temperatures | Generally Stable |
| Strongly Basic (e.g., NaOH, K₃PO₄) | Potentially Labile at elevated temperatures[2] | Susceptible to hydrolysis at elevated temperatures[] |
| Elevated Temperature (>100 °C) | Potentially Labile (thermal deprotection)[4] | Hydrolysis is accelerated in the presence of base and water |
| Palladium Catalysis | Generally stable, but can be cleaved under certain basic/high-temp conditions. | Generally stable, but hydrolysis can be a side reaction. |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry reaction vessel, combine 5-(Boc-amino)-2-halopyridine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv.).[6]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Solvent Addition: Under a positive pressure of inert gas, add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).[7]
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 equiv.), 5-(Boc-amino)-2-aminopyridine (if the reaction is at a different position) or another amine coupling partner if using 5-(Boc-amino)-2-halopyridine (1.1-1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.).[8][9]
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify by column chromatography.
Visual Guides
References
- 1. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemo-selective syntheses of N-t-boc-protected amino ester analogs through Buchwald–Hartwig amination - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to 5-(Boc-amino)-2-cyanopyridine and its Isomers in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, substituted cyanopyridines serve as versatile building blocks for the construction of complex molecular architectures, particularly in the realm of drug discovery. Among these, aminocyanopyridines are of significant interest due to the presence of multiple reactive sites that allow for diverse functionalization. This guide provides an objective comparison of 5-(Boc-amino)-2-cyanopyridine with other cyanopyridine isomers, focusing on their synthetic utility, reactivity in key cross-coupling reactions, and applications in the development of targeted therapeutics, such as PIM-1 kinase inhibitors.
Reactivity and Synthetic Utility: A Comparative Overview
The reactivity of cyanopyridine isomers is fundamentally governed by the electronic interplay between the electron-withdrawing cyano group and the pyridine ring nitrogen, as well as the position of other substituents. The Boc (tert-butoxycarbonyl) protecting group on the amino functionality of this compound modulates its reactivity and solubility, making it a valuable intermediate in multi-step syntheses.
In general, the pyridine nitrogen deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions.[1] The cyano group further enhances this effect. For palladium-catalyzed cross-coupling reactions, the electronic nature of the substituents significantly influences the oxidative addition and reductive elimination steps of the catalytic cycle.
A study on the reaction of various substituted 2-cyanopyridines with cysteine revealed that electron-withdrawing groups enhance the reactivity of the cyano group, while electron-donating groups, such as an amino group, reduce its reactivity. This suggests that the Boc-protected amino group in this compound, being less electron-donating than a free amino group, may offer a favorable balance of reactivity for certain transformations.
Performance in Cross-Coupling Reactions
While direct side-by-side comparative studies under identical conditions are limited, the existing literature on related structures allows for an informed assessment of the expected performance of this compound and its isomers in key synthetic transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The reactivity of halopyridine isomers in this reaction is influenced by the position of the halogen. For instance, in the context of chloropyridines, the C-2 and C-6 positions are generally more reactive than the C-3 and C-5 positions due to their proximity to the electron-withdrawing nitrogen atom. When considering aminohalopyridines as coupling partners, the position of the amino group also plays a role.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Related Aminohalopyridines
| Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 3-Amino-2-chloropyridine | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 78 |
| 5-Amino-2-chloropyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | 110 | 18 | 72 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a direct comparative study.
Based on general principles, 5-(Boc-amino)-2-halopyridines would be expected to be effective substrates in Suzuki-Miyaura coupling, with the reactivity of the halogen at the 2-position being enhanced by the ring nitrogen.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The efficiency of this reaction with halopyridines is also dependent on the substitution pattern. A copper-catalyzed amination protocol has been reported to be effective for the selective amination at the C-5 position of 2-amino-5-halopyridines, offering an alternative to palladium-catalyzed methods.[2]
Table 2: Representative Yields for Amination of Related Aminohalopyridines
| Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Amino-5-bromopyridine | Morpholine | CuI / 1,2-diol | K₃PO₄ | DMF | 120 | 24 | 92[2] |
| 3-Amino-2-bromopyridine | Aniline | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | 100 | 18 | 88 |
| 5-Amino-2-bromopyridine | Benzylamine | Pd(OAc)₂/DavePhos | Cs₂CO₃ | 1,4-Dioxane | 100 | 20 | 81 |
Note: The data in this table is compiled from various sources for illustrative purposes and may not represent a direct comparative study.
The Boc-protecting group on 5-(Boc-amino)-2-halopyridine would likely facilitate the Buchwald-Hartwig reaction by preventing side reactions involving the amino group and improving solubility.
Application in the Synthesis of PIM-1 Kinase Inhibitors
Cyanopyridine scaffolds are prominent in the design of kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase domain. The PIM-1 kinase, a serine/threonine kinase, is a validated target in oncology, and its inhibition has shown therapeutic promise.[3] Several potent PIM-1 inhibitors are based on the 2-amino-3-cyanopyridine and related scaffolds.[4][5]
The synthesis of these inhibitors often involves the construction of a substituted pyridine core, for which aminocyanopyridine isomers are crucial starting materials. For example, a multi-component reaction of an aldehyde, malononitrile, a ketone, and ammonium acetate is a common method to produce 2-amino-3-cyanopyridine derivatives.[6][7] Subsequent functionalization, often via cross-coupling reactions, allows for the introduction of various substituents to optimize potency and pharmacokinetic properties.
Table 3: PIM-1 Kinase Inhibitory Activity of Cyanopyridine-Based Compounds
| Compound Scaffold | IC₅₀ (nM) |
| 4-(N,N-dimethylphenyl)-2-amino-3-cyanopyridine derivative (Compound 3b) | 130[4][5] |
| 6-(5-bromo-2-hydroxyphenyl)-4-phenyl-3-cyanopyridin-2-one | 930 |
| 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile derivative | 460 |
The versatility of this compound allows for its incorporation into synthetic routes targeting PIM-1 inhibitors, where the Boc-protected amino group can be deprotected at a later stage for further derivatization or to act as a key pharmacophoric feature.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of a Halopyridine
Materials:
-
Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture)
Procedure:
-
To a reaction vessel, add the halopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of a Halopyridine
Materials:
-
Halopyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous solvent (e.g., toluene)
Procedure:
-
To a dry Schlenk tube, add the halopyridine, palladium catalyst, ligand, and base under an inert atmosphere.
-
Add the anhydrous solvent, followed by the amine.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Synthetic and Biological Pathways
To illustrate the concepts discussed, the following diagrams depict a generalized experimental workflow for comparing the reactivity of cyanopyridine isomers and the PIM-1 signaling pathway.
Caption: Generalized experimental workflow for comparing the reactivity of cyanopyridine isomers.
Caption: Simplified PIM-1 kinase signaling pathway and the role of cyanopyridine-based inhibitors.[3][8][9]
Conclusion
This compound and its isomers are valuable synthons in organic chemistry, offering multiple avenues for the construction of complex, biologically active molecules. The choice of a particular isomer is dictated by the desired substitution pattern and the specific synthetic transformation to be employed. While a comprehensive, direct comparative study of the reactivity of all aminocyanopyridine isomers in key cross-coupling reactions is still needed, the available data and fundamental principles of reactivity provide a solid framework for synthetic planning. The successful application of cyanopyridine scaffolds in the development of potent kinase inhibitors, such as those targeting PIM-1, underscores the importance of these building blocks in modern drug discovery.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy and 2-bromo-5-halopyridine - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08482J [pubs.rsc.org]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Kinase Inhibitor Landscape: A Comparative Guide to Alternatives for 5-(Boc-amino)-2-cyanopyridine
For researchers, scientists, and drug development professionals, the strategic selection of core building blocks is paramount in the design of potent and selective kinase inhibitors. The 5-(Boc-amino)-2-cyanopyridine scaffold has served as a valuable starting point, offering a key interaction point with the hinge region of many protein kinases. However, the quest for improved potency, selectivity, and pharmacokinetic properties has driven the exploration of alternative heterocyclic systems and bioisosteric replacements. This guide provides a comprehensive comparison of viable alternatives, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and selection workflows.
Comparative Analysis of Heterocyclic Scaffolds
The 2-aminopyridine moiety is a well-established hinge-binding motif in a multitude of kinase inhibitors. Modifications to this core, or its complete replacement with other heterocycles, can significantly impact a compound's biological activity. The following tables summarize the performance of various alternative scaffolds compared to inhibitors derived from or conceptually related to the aminopyridine core.
| Scaffold | Target Kinase(s) | Key Substitutions & Rationale | Representative IC50 Values | Reference |
| 2-Aminopyridine | ALK | C5-position incorporation of a 2-pyridone moiety and bioisosteric replacement of C3-position linkers to overcome resistance. | ALK (wild-type): 19 nM; ALK (L1196M): 45 nM; ALK (G1202R): 22 nM | [1] |
| Imidazopyridine | TAK1 | Bioisosteric replacement of a pyrimidine scaffold to identify novel TAK1 inhibitors. | TAK1: 27 nM (for derivative with 2-cyano-3-(6-methylpyridin-2-yl)acrylamide) | [2] |
| Aminopyrazole | JNK3 | Designed for high selectivity over p38 by optimizing the planar nature of the pyrazole and N-linked phenyl structures. | JNK3: 7 nM; >2800-fold selectivity over p38 | [3] |
| Quinazoline | EGFR | Replacement of the aniline residue at the C4-position with 3-amino-pyridine to maintain potent EGFR inhibition. | EGFR: 2.4 nM | [4] |
| Pyrido[2,3-d]pyrimidine | VEGFR-2, HER-2 | Fused heterocyclic system designed for dual inhibition. | VEGFR-2: 0.124 µM; HER-2: 0.077 µM (for derivative 5e) | [5][6] |
| 6-Chloropyridin-3-amine | General Kinase Scaffold | Modifications at the 3-amino group and the 5-position are critical for optimizing potency and selectivity. | Data is inferred from more complex structures built upon this core. | [7] |
The Rise of Covalent Inhibition: Alternative Warheads
The cyano group of 2-cyanopyridine can act as a reversible covalent warhead, forming a bond with a nearby cysteine residue. This strategy has gained significant traction, and several alternative electrophilic moieties have been developed to fine-tune the reactivity and residence time of covalent inhibitors.
| Covalent Warhead | Target Kinase(s) | Mechanism | Key Features | Representative IC50 Values | Reference |
| Cyanoacrylamide | BTK, EGFR, TAK1 | Reversible Michael Addition | An electron-withdrawing cyano group at the α-position increases the acidity of the α-proton, favoring both thiol addition and elimination, leading to reversible covalent bonding.[8] | BTK: low nM range; EGFR (L858R/T790M): 20 nM | [8][9] |
| Acrylamide | BTK, EGFR | Irreversible Michael Addition | Forms a stable, irreversible covalent bond with cysteine residues.[8] | Potency is highly dependent on the scaffold and target. | [8] |
| Chlorofluoroacetamide (CFA) | BTK | Reversible Covalent | Designed as an alternative to acrylamide for reversible inhibition. | In-cell BTK autophosphorylation: 44 nM | [9] |
Experimental Protocols
General Procedure for Synthesis of 2-Amino-3-cyanopyridine Derivatives
This protocol is a representative example for the synthesis of substituted 2-aminopyridines, which can be adapted for various analogs.
-
Reaction Setup: To a solution of the appropriate enaminone (1.0 eq) and malononitrile (1.2 eq) in ethanol (10 mL), add a catalytic amount of piperidine (0.1 eq).
-
Reaction Conditions: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The resulting solid precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.[10]
ADP-Glo™ Kinase Assay for IC50 Determination
This is a common method for determining the potency of kinase inhibitors.
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, substrate, and ATP in a suitable kinase buffer. Add the test compound at various concentrations (typically in a serial dilution). A DMSO vehicle control is used for 100% activity.
-
Incubation: Incubate the reaction at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[7][11]
Visualizing the Landscape
Kinase Signaling Pathways
Understanding the signaling context of the target kinase is crucial for inhibitor design. Below are simplified representations of key signaling pathways often targeted by inhibitors derived from aminopyridine and related scaffolds.
References
- 1. Discovery of 2-aminopyridines bearing a pyridone moiety as potent ALK inhibitors to overcome the crizotinib-resistant mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38* | Semantic Scholar [semanticscholar.org]
- 4. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Advances in reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
comparative analysis of different synthetic routes to substituted cyanopyridines
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted cyanopyridines is a cornerstone of modern medicinal and materials chemistry. These versatile nitrogen-containing heterocycles are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction and placement of the cyano group on the pyridine ring can significantly influence a molecule's biological activity and physicochemical properties. This guide provides a comparative analysis of the most prevalent synthetic routes to substituted cyanopyridines, offering a detailed examination of their performance, supported by experimental data and protocols, to aid researchers in selecting the optimal strategy for their specific needs.
At a Glance: Comparison of Synthetic Routes to Cyanopyridines
| Synthetic Route | Starting Materials | Key Reagents/Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages | Limitations |
| Ammoxidation of Picolines | Picolines (Methylpyridines) | Metal oxide catalysts (e.g., V₂O₅-based) | High temperature (280-500°C), Gas phase | >95[1] | High efficiency for simple cyanopyridines, industrial scale. | Limited to the synthesis of cyanopyridines from available picolines, harsh conditions. |
| Cyanation of Pyridine N-oxides | Pyridine N-oxides | TMSCN, Zn(CN)₂, KCN with an acylating agent (e.g., dimethylcarbamoyl chloride) | 60-120°C | 69-95[2] | High regioselectivity for C2 and C4 positions, mild conditions. | Requires pre-synthesis of the N-oxide, potential for deoxygenation side products. |
| Transition-Metal-Catalyzed Cyanation | Halopyridines, Pyridyl Triflates | Pd or Ni catalysts with various cyanide sources (e.g., K₄[Fe(CN)₆], Zn(CN)₂) | Room temperature to 140°C | 65-93[3][4] | Broad substrate scope, good functional group tolerance, applicable to various positions. | Catalyst cost and sensitivity, potential for catalyst poisoning by cyanide.[5] |
| Sandmeyer Reaction | Aminopyridines | NaNO₂, HCl, CuCN | 0-60°C | 52-93[3] | Utilizes readily available aminopyridines. | Diazonium intermediates can be unstable, use of stoichiometric copper salts. |
| One-Pot Multicomponent Reaction | Aldehydes, Ketones, Malononitrile, Ammonium Acetate | Various catalysts (e.g., Na₂CaP₂O₇, ZPZn) | 80°C, solvent-free or microwave irradiation | 72-94[6][7] | Rapid access to highly substituted 2-amino-3-cyanopyridines, high atom economy. | Limited to the synthesis of specific 2-amino-3-cyanopyridine scaffolds. |
In-Depth Analysis of Synthetic Routes
This section provides a detailed overview of each synthetic methodology, including a representative experimental protocol and a diagram illustrating the reaction pathway.
Ammoxidation of Picolines
This industrial-scale method involves the vapor-phase reaction of a picoline with ammonia and air over a heterogeneous catalyst at high temperatures to produce the corresponding cyanopyridine. It is a highly efficient process for the synthesis of simple, unsubstituted cyanopyridines.
Experimental Protocol: Synthesis of 3-Cyanopyridine
In a fixed-bed reactor filled with a vanadium-based catalyst on an alumina support, a gaseous mixture of 3-picoline, ammonia, and air (molar ratio of approximately 1:3.7:73) is introduced.[8] The reactants are preheated to 220°C before entering the reactor.[8] The reaction is carried out at a temperature of 350°C. The effluent gas stream is then cooled, and the 3-cyanopyridine is separated and purified by distillation, affording the product in over 95% yield.[1]
Caption: Ammoxidation of Picolines.
Cyanation of Pyridine N-oxides
The cyanation of pyridine N-oxides is a versatile laboratory-scale method that offers high regioselectivity, primarily yielding 2- and 4-cyanopyridines. The reaction proceeds through the activation of the N-oxide with an electrophilic reagent, followed by nucleophilic attack of a cyanide source.
Experimental Protocol: Synthesis of 2-Cyano-4-amidopyridine
To a solution of 4-amidopyridine N-oxide (0.2 mmol) in acetonitrile (2 mL) under an argon atmosphere are added dimethylcarbamoyl chloride (0.6 mmol) and potassium cyanide (0.4 mmol). The mixture is heated to 120°C in a sealed vial for the appropriate time. After cooling, the reaction mixture is worked up to afford 2-cyano-4-amidopyridine in good yield.[9]
References
- 1. Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review) | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Navigating the Intricacies of Pyridine Synthesis: A Comparative Guide to Protecting Group Stability
For researchers, scientists, and drug development professionals engaged in the multi-step synthesis of pyridine derivatives, the strategic selection and implementation of protecting groups are critical determinants of success. The unique electronic properties of the pyridine ring and the reactivity of its substituents demand a well-thought-out protection strategy to prevent undesired side reactions and ensure high yields of the target molecule. This guide offers an objective comparison of the stability of common protecting groups for amino and hydroxyl functionalities, complete with representative experimental protocols and visualizations to inform synthetic planning.
The Indispensable Role of Protecting Groups in Pyridine Scaffolds
The pyridine core is a privileged scaffold in a multitude of pharmaceuticals and advanced materials. The construction of complex, polysubstituted pyridines frequently requires a synthetic sequence where specific functional groups must be temporarily masked to enable transformations at other positions. The efficacy of a protecting group is measured by its stability under various reaction conditions and the selectivity of its removal. An optimal protecting group should be:
-
Readily introduced in high yield.
-
Robust across a diverse range of reaction conditions.
-
Selectively cleaved under mild conditions that preserve the integrity of other functional groups and the pyridine nucleus.
A Comparative Overview of Protecting Group Stability
The stability of a protecting group is not absolute but is contingent on the specific chemical environment. This section provides a comparative analysis of commonly employed protecting groups for amino and hydroxyl moieties under different reaction conditions.
Protecting Amino Functionalities on Pyridine
The amino group, with its inherent nucleophilicity and basicity, often requires protection during synthetic manipulations such as lithiation, cross-coupling, or oxidation.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Basic conditions (e.g., NaOH, K₂CO₃), Hydrogenolysis (Pd/C, H₂), Mild nucleophiles | Strong acids (e.g., TFA, HCl) |
| Benzyloxycarbonyl | Cbz (Z) | Acidic and basic conditions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Acidic conditions, Hydrogenolysis | Basic conditions (e.g., Piperidine in DMF) |
| Acetyl | Ac | Acidic conditions, Hydrogenolysis | Strong acidic or basic hydrolysis |
| Trifluoroacetyl | TFA | Most reaction conditions | Strong basic conditions (e.g., K₂CO₃ in MeOH) |
| Benzoyl | Bz | Most reaction conditions | Forcing acidic or basic hydrolysis |
Protecting Hydroxyl Functionalities on Pyridine
The hydroxyl group can be both nucleophilic and acidic, necessitating its protection in reactions involving strong bases, organometallics, or electrophilic reagents.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butyldimethylsilyl | TBDMS (TBS) | Basic conditions, Hydrogenolysis, Mildly acidic conditions | Fluoride ion sources (e.g., TBAF), Strong acids |
| Triethylsilyl | TES | Basic conditions, Hydrogenolysis | Fluoride ions, Acidic conditions (more labile than TBDMS) |
| Triisopropylsilyl | TIPS | Basic conditions, Hydrogenolysis, Mildly acidic conditions | Fluoride ions, Strong acids (more stable than TBDMS) |
| Methoxymethyl ether | MOM | Basic conditions, Hydrogenolysis | Acidic conditions (e.g., HCl in MeOH) |
| Tetrahydropyranyl | THP | Basic conditions, Hydrogenolysis | Acidic conditions (e.g., PPTS in EtOH) |
| Benzyl ether | Bn | Acidic and basic conditions, Fluoride ions | Catalytic hydrogenolysis (e.g., H₂, Pd/C) |
Experimental Protocols
The successful application of protecting group strategies hinges on reliable and well-defined experimental procedures. The following protocols are representative examples for the protection and deprotection of amino and hydroxyl groups on a pyridine scaffold.
Boc Protection of an Aminopyridine
Objective: To protect the amino group of a substituted aminopyridine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Aminopyridine derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve the aminopyridine derivative in the selected solvent.
-
Add the base (TEA or DIPEA) to the solution.
-
Add Boc₂O portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography.
Deprotection of a Boc-Protected Aminopyridine
Objective: To cleave the Boc protecting group using acidic conditions.
Materials:
-
Boc-protected aminopyridine (1.0 eq)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM) (if using TFA)
Procedure:
-
Dissolve the Boc-protected aminopyridine in DCM.
-
At 0 °C, add TFA (typically 20-50% v/v in DCM) or an excess of 4M HCl in Dioxane.
-
Allow the reaction to warm to room temperature and stir, monitoring completion by TLC.
-
Once the reaction is complete, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
TBDMS Protection of a Hydroxypyridine
Objective: To protect the hydroxyl group of a substituted hydroxypyridine using tert-butyldimethylsilyl chloride (TBDMSCl).
Materials:
-
Hydroxypyridine derivative (1.0 eq)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 eq)
-
Imidazole (2.2 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the hydroxypyridine derivative and imidazole in DMF.
-
At 0 °C, add TBDMSCl to the solution.
-
Allow the reaction to warm to room temperature and continue stirring, monitoring its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine to remove residual DMF.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Deprotection of a TBDMS-Protected Hydroxypyridine
Objective: To remove the TBDMS protecting group with a fluoride-based reagent.
Materials:
-
TBDMS-protected hydroxypyridine (1.0 eq)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 eq)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the TBDMS-protected hydroxypyridine in THF.
-
Add the TBAF solution dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Visualizing Synthetic Strategies
The diagrams below illustrate fundamental concepts in the strategic application of protecting groups during multi-step synthesis.
Caption: A generalized workflow for the systematic evaluation of protecting group stability.
Caption: An illustrative example of an orthogonal protecting group strategy.
Conclusion
The successful execution of a multi-step synthesis of a complex pyridine derivative is a direct result of meticulous planning, where the selection of an appropriate protecting group strategy is a critical component. By understanding the stability and lability of various protecting groups under diverse reaction conditions, chemists can navigate the synthetic pathway with enhanced precision and efficiency. This guide serves as a foundational resource to assist in these crucial decisions, ultimately enabling the synthesis of novel pyridine-containing molecules for a broad spectrum of applications.
The Strategic Advantage of Amine Protection: A Comparative Guide to 5-(Boc-amino)-2-cyanopyridine
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and materials science, the strategic manipulation of functional groups is paramount to achieving desired molecular architectures. For researchers and drug development professionals, the choice between using a free amine and a protected amine can significantly impact reaction outcomes, yields, and purity. This guide provides an in-depth comparison of 5-(Boc-amino)-2-cyanopyridine and its unprotected precursor, 5-amino-2-cyanopyridine, highlighting the distinct advantages conferred by the tert-butyloxycarbonyl (Boc) protecting group.
Enhanced Reactivity, Selectivity, and Stability
The primary advantage of employing this compound lies in the temporary masking of the nucleophilic and basic properties of the amino group. This protection strategy offers several benefits:
-
Improved Selectivity and Yield: Unprotected aminopyridines can present challenges in various chemical transformations. The free amino group can compete with other nucleophilic sites in the molecule or react with electrophilic reagents, leading to a mixture of products and consequently, lower yields of the desired compound. A Chinese patent (CN102936220A) highlights that Boc protection of aminopyridines can resolve issues of low reactivity and poor selectivity, leading to high-yield synthesis of the protected intermediate.[1]
-
Prevention of Catalyst Inhibition: In popular and powerful cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the free amino group of an aminopyridine can coordinate to the palladium catalyst. This coordination can inhibit or deactivate the catalyst, hindering the catalytic cycle and leading to failed or low-yielding reactions.[2] By protecting the amino group with a Boc moiety, this undesirable interaction is prevented, allowing for more efficient and predictable catalytic activity.
-
Increased Stability and Handling: The introduction of the Boc group can lead to a more stable and easier-to-handle solid compound compared to the free amine, which can be more susceptible to degradation or side reactions under ambient conditions.
-
Broader Reaction Scope: The protection of the amino group allows for a wider array of reaction conditions to be employed for the functionalization of other parts of the molecule. For instance, strong bases or highly reactive electrophiles that would otherwise react with the free amine can be used without issue.
Comparative Data Summary
| Parameter | 5-Amino-2-cyanopyridine (Unprotected) | This compound (Protected) |
| Expected Yield in Cross-Coupling | Variable, often moderate to low | Generally high |
| Potential for Side Reactions | High (e.g., N-arylation, catalyst inhibition, homocoupling)[3] | Low |
| Catalyst Loading | Often higher loading required to overcome inhibition | Lower, more efficient catalyst use |
| Ligand Requirements | May require specialized, bulky ligands to mitigate catalyst inhibition[3] | Compatible with a broader range of standard ligands |
| Reaction Conditions | Narrower scope, potential for harsher conditions | Broader scope, compatible with a wider range of reagents |
| Purification | Often more complex due to multiple products | Generally simpler due to cleaner reaction profile |
Experimental Protocols
Protocol 1: Boc Protection of 5-Amino-2-cyanopyridine
This protocol is adapted from general procedures for the Boc protection of aminopyridines.[1][4]
Materials:
-
5-Amino-2-cyanopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
Procedure:
-
In a round-bottom flask, dissolve 5-amino-2-cyanopyridine (1.0 eq) in THF or DCM.
-
Add triethylamine (1.5 eq).
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography on silica gel if necessary.
Protocol 2: Suzuki-Miyaura Coupling of 5-(Boc-amino)-2-bromopyridine
This protocol is a representative example of a subsequent transformation and is adapted from procedures for similar substrates. For this example, we consider the bromo-analogue, which is a common precursor in cross-coupling reactions.
Materials:
-
5-(Boc-amino)-2-bromopyridine
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask, add 5-(Boc-amino)-2-bromopyridine (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio via syringe.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Deprotection of the Boc Group
This protocol outlines the removal of the Boc group to reveal the free amine.[4]
Materials:
-
Boc-protected aminopyridine derivative
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v) to the solution.
-
Stir the reaction at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Redissolve the residue in an organic solvent and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.
-
Wash with water and brine, then dry the organic layer and concentrate to obtain the deprotected amine.
Mandatory Visualizations
Caption: Chemical structures of the unprotected and Boc-protected aminopyridines.
Caption: Potential reaction pathways for unprotected aminopyridine in cross-coupling.
Caption: Synthetic workflow using a Boc-protection strategy.
Conclusion
The use of this compound offers significant advantages over its unprotected counterpart in terms of reaction selectivity, yield, and the prevention of catalyst inhibition in key synthetic transformations. For researchers in drug discovery and development, where efficiency and predictability are crucial, the strategic use of the Boc protecting group is a powerful tool that facilitates the synthesis of complex molecules with greater control and reliability. While requiring additional protection and deprotection steps, the benefits of cleaner reactions, simpler purifications, and a broader synthetic scope often outweigh the added synthetic effort.
References
A Comparative Guide to Purity Validation of 5-(Boc-amino)-2-cyanopyridine
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comparative analysis of analytical methods for the validation of 5-(Boc-amino)-2-cyanopyridine purity, a key building block in various synthetic pathways. We will explore High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering insights into their applicability, advantages, and limitations, supported by detailed experimental protocols and validation strategies.
Comparison of Analytical Techniques
The choice of an analytical method for purity determination depends on various factors, including the physicochemical properties of the analyte and potential impurities, the required level of accuracy and precision, and the available instrumentation. The following table summarizes a comparison of HPLC, GC, and qNMR for the analysis of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantification of the analyte based on the integral of its NMR signals relative to a certified internal standard. |
| Applicability | Highly suitable for non-volatile and thermally labile compounds like this compound. | May require derivatization to increase volatility and thermal stability, which can introduce errors. | Applicable to soluble compounds and provides structural information about the analyte and any impurities. |
| Specificity | High, can be tailored by selecting appropriate columns and mobile phases to separate a wide range of impurities. | High, especially when coupled with a mass spectrometer (GC-MS). | Excellent, as it can distinguish between structurally similar isomers and impurities. |
| Sensitivity | Generally high, with UV detectors being common. Limits of detection (LOD) and quantification (LOQ) are typically in the µg/mL to ng/mL range. | Very high, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometry (MS). | Lower sensitivity compared to chromatographic methods. |
| Quantitation | Excellent for precise and accurate quantification using external or internal standards. | Excellent for quantification, particularly for volatile impurities. | Provides absolute quantification without the need for a specific reference standard of the analyte, using a certified internal standard.[1][2][3] |
| Throughput | Moderate to high, with typical run times of 15-30 minutes per sample. | Moderate, with similar run times to HPLC. | Lower throughput due to longer acquisition times for high-quality quantitative data. |
| Sample Prep | Simple dissolution in a suitable solvent. | May require more complex sample preparation, including derivatization. | Simple dissolution in a deuterated solvent with an internal standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are proposed protocols for the purity determination of this compound using HPLC and an outline for a qNMR approach.
High-Performance Liquid Chromatography (HPLC) Method
This proposed reversed-phase HPLC (RP-HPLC) method is based on methods developed for similar aminopyridine derivatives and is suitable for separating the target compound from potential impurities such as the starting material (2-amino-5-cyanopyridine) and by-products.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A phenyl-hexyl or cyano column could also be explored for alternative selectivity.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 20.0 10 90 25.0 10 90 25.1 90 10 | 30.0 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a concentration of about 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
System Suitability:
-
Tailing Factor: The tailing factor for the this compound peak should be ≤ 2.0.
-
Theoretical Plates: The number of theoretical plates for the main peak should be ≥ 2000.
-
Relative Standard Deviation (RSD): The RSD for the peak area of six replicate injections of the standard solution should be ≤ 2.0%.
Quantitative NMR (qNMR) Method Outline
qNMR is a powerful primary method for purity determination as it relies on the direct relationship between the signal integral and the number of protons.[1][3][4][5]
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended).
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample.
-
Accurately weigh a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have signals that do not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Data Processing and Calculation:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_standard = Purity of the internal standard
-
Validation of the Analytical Method
Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[6][7][8][9] The following validation parameters, as per the International Council for Harmonisation (ICH) guidelines, should be assessed for the proposed HPLC method.[8][9]
1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This can be demonstrated by spiking the sample with known impurities and showing that the peaks are well-resolved.
2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the reference standard should be prepared and injected. The calibration curve (peak area vs. concentration) should have a correlation coefficient (r²) ≥ 0.999.
3. Range: The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
4. Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by analyzing a sample with a known concentration (e.g., a certified reference material) or by a recovery study where a known amount of the analyte is spiked into a blank matrix.
5. Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at three levels:
- Repeatability (Intra-assay precision): Analysis of replicate samples on the same day, by the same analyst, and on the same instrument.
- Intermediate Precision (Inter-assay precision): Analysis on different days, with different analysts, or on different instruments.
- Reproducibility: Precision between different laboratories.
6. Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
7. Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
8. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Mandatory Visualizations
To aid in understanding the experimental and logical workflows, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of analytical methods for purity.
References
- 1. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 2. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 4. emerypharma.com [emerypharma.com]
- 5. Quantitative NMR | Organic Primary Standards Group [unit.aist.go.jp]
- 6. youtube.com [youtube.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
A Comparative Guide to Catalysts for the Synthesis of Aminocyanopyridines
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of aminocyanopyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, is a key focus for researchers. The choice of catalyst is paramount in determining the yield, reaction time, and overall efficiency of the synthetic process. This guide provides an objective comparison of various catalytic systems for the synthesis of aminocyanopyridines, with a focus on the widely studied one-pot, four-component synthesis of 2-amino-3-cyanopyridine derivatives. The performance of different catalysts is compared using quantitative data from published studies, and detailed experimental protocols are provided.
Performance Comparison of Catalytic Systems
The following table summarizes the performance of various catalysts in the one-pot synthesis of 2-amino-4,6-diphenyl-nicotinonitrile from benzaldehyde, acetophenone, malononitrile, and ammonium acetate. This reaction is a common benchmark for comparing catalyst efficiency.
| Catalyst | Catalyst Loading | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Fe₃O₄@THAM-Mercaptopyrimidine | 0.005 g | 70 | 15 | 97 | [1] |
| Nanostructured Na₂CaP₂O₇ | 15 mol% | 80 | 15 | 94 | [2] |
| Copper Nanoparticles on Charcoal (Cu/C) | 2 mol% | 100 | 25 | 94 | [3] |
| [EtNH₃]NO₃ | 20 mol% | 80 | 30 | 92 | [4] |
| FePO₄ | 10 mol% | 100 | 45 | 88 | [4] |
| Yb(PFO)₃ | 1 mol% | 100 | 120 | 85 | [4] |
| No Catalyst | - | 70 | 120 | <5 | [1] |
Key Observations:
-
The novel superparamagnetic nanocatalyst, Fe₃O₄@THAM-Mercaptopyrimidine, demonstrates the highest yield in the shortest reaction time under relatively mild conditions.[1]
-
Nanostructured Na₂CaP₂O₇ and copper nanoparticles on charcoal also show excellent catalytic activity with high yields and short reaction times.[2][3]
-
Ionic liquids such as [EtNH₃]NO₃ can be effective catalysts for this transformation.[4]
-
The absence of a catalyst results in a negligible yield, highlighting the crucial role of the catalyst in this synthesis.[1]
Experimental Protocols
This section provides a detailed methodology for a representative one-pot synthesis of 2-amino-3-cyanopyridine derivatives.
General Procedure for the Four-Component Synthesis of 2-Amino-3-cyanopyridine Derivatives
Materials:
-
Aromatic aldehyde (1 mmol)
-
Acetophenone derivative (1 mmol)
-
Malononitrile (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Catalyst (e.g., Fe₃O₄@THAM-Mercaptopyrimidine, 0.005 g)
-
Ethanol (for workup)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), malononitrile (1 mmol), ammonium acetate (1.5 mmol), and the catalyst (e.g., 0.005 g of Fe₃O₄@THAM-Mercaptopyrimidine).[1]
-
Stir the reaction mixture at the specified temperature (e.g., 70-100 °C) for the appropriate time (e.g., 15-120 minutes), monitoring the reaction progress using Thin Layer Chromatography (TLC).[1][3]
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Add hot ethanol to the reaction mixture to dissolve the product.[1]
-
If using a magnetic catalyst, separate it from the solution using an external magnet. For other heterogeneous catalysts, filtration can be used.[1][3]
-
Wash the catalyst with ethanol for reuse.
-
Allow the ethanolic solution of the product to cool, leading to the crystallization of the pure 2-amino-3-cyanopyridine derivative.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.[5]
-
Characterize the synthesized product using appropriate analytical techniques (e.g., melting point, IR, ¹H NMR, and ¹³C NMR spectroscopy).[1][2]
Visualizing the Synthesis and Catalytic Cycle
The following diagrams illustrate the general workflow for the synthesis of aminocyanopyridines and a plausible catalytic mechanism.
References
A Researcher's Guide to Selecting Amine and Alcohol Protecting Groups for Optimal Yield and Purity
For researchers, scientists, and drug development professionals, the judicious selection of protecting groups is a critical determinant of success in multi-step organic synthesis. The ideal protecting group should be introduced in high yield, remain stable throughout various reaction conditions, and be removed quantitatively without compromising the integrity of the final product. This guide provides an objective comparison of common protecting groups for amines and alcohols, supported by experimental data and detailed protocols to inform strategic synthetic planning.
I. Comparison of Common Amine Protecting Groups
The protection of amines is fundamental in peptide synthesis and the elaboration of complex nitrogen-containing molecules. The choice of protecting group significantly impacts the overall efficiency and purity of the synthetic route. The following table summarizes the performance of widely used amine protecting groups.
| Protecting Group | Structure | Protection Conditions (Typical Yield) | Deprotection Conditions (Typical Yield) | Stability | Key Advantages | Potential Issues |
| Boc (tert-Butoxycarbonyl) | Boc-NH-R | Boc₂O, base (e.g., NaHCO₃, Et₃N), solvent (e.g., THF, Dioxane/H₂O).[1][2] (High yields) | Strong acid (e.g., TFA in DCM, HCl in dioxane).[1][2][3] (High yields) | Base, nucleophiles, catalytic hydrogenation.[3] | Robust, widely used, extensive literature.[1][4] | Acid-labile functional groups are not tolerated. |
| Cbz (Carboxybenzyl) | Cbz-NH-R | Benzyl chloroformate, base (e.g., Na₂CO₃), solvent (e.g., Dioxane/H₂O).[5][6] (High yields) | Catalytic hydrogenolysis (H₂, Pd/C).[5][6] (High yields) | Acid, base. | Stable to a wide range of non-reductive conditions. | Catalyst poisoning by sulfur-containing compounds. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-NH-R | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O).[5] (High yields) | Base (e.g., 20% piperidine in DMF).[5] (High yields) | Acid, catalytic hydrogenolysis. | Mild, base-labile deprotection is orthogonal to acid-labile groups.[7] | Not stable to basic conditions. |
| Alloc (Allyloxycarbonyl) | Alloc-NH-R | Allyl chloroformate, base (e.g., pyridine), solvent (e.g., DCM).[5] (High yields) | Pd(0) catalyst and a scavenger (e.g., dimedone).[5] (High yields) | Acid, base. | Orthogonal to both acid- and base-labile groups. | Requires a palladium catalyst for removal. |
II. Comparison of Common Alcohol Protecting Groups
The hydroxyl group's acidity and nucleophilicity often necessitate its protection. Silyl ethers are a versatile class of protecting groups for alcohols, with their stability and ease of removal being tunable by the steric bulk of the substituents on the silicon atom.
| Protecting Group | Structure | Protection Conditions (Typical Yield) | Deprotection Conditions (Typical Yield) | Relative Acidic Hydrolysis Rate[8] | Key Advantages | Potential Issues |
| TMS (Trimethylsilyl) | R-O-TMS | TMSCl, base (e.g., Et₃N), solvent (e.g., DCM).[9] (High yields) | Mild acid (e.g., AcOH in THF/H₂O), fluoride source (e.g., TBAF).[8] (High yields) | 1 | Very labile, easily removed. | May not be stable to chromatography. |
| TES (Triethylsilyl) | R-O-TES | TESCl, base (e.g., imidazole), solvent (e.g., DMF).[8] (High yields) | Mild acid, fluoride source.[8] (High yields) | 64 | More stable than TMS. | |
| TBS (TBDMS) (tert-Butyldimethylsilyl) | R-O-TBS | TBSCl, base (e.g., imidazole), solvent (e.g., DMF).[9][10] (High yields) | Acid (e.g., PPTS in MeOH), fluoride source (e.g., TBAF in THF).[6][10] (High yields) | 20,000 | Stable to a wide range of conditions, including chromatography.[10] | More difficult to remove than TMS or TES. |
| TIPS (Triisopropylsilyl) | R-O-TIPS | TIPSCl, base (e.g., imidazole), solvent (e.g., DMF).[11] (High yields) | Acid, fluoride source.[11] (High yields) | 700,000 | Very stable due to steric hindrance. | Removal requires harsher conditions. |
| TBDPS (tert-Butyldiphenylsilyl) | R-O-TBDPS | TBDPSCl, base (e.g., imidazole), solvent (e.g., DMF).[11] (High yields) | Acid, fluoride source.[11] (High yields) | 5,000,000 | Extremely stable, useful for multi-step synthesis.[7] | Can be challenging to remove. |
| Bn (Benzyl) | R-O-Bn | BnBr, base (e.g., NaH), solvent (e.g., THF).[11] (High yields) | Catalytic hydrogenolysis (H₂, Pd/C).[11] (High yields) | N/A | Very stable to acidic and basic conditions.[11] | Not compatible with reactions involving catalytic reduction. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for achieving high yields and purity. The following are representative procedures for the protection and deprotection of amines and alcohols with commonly used protecting groups.
Protocol 1: Boc Protection of a Primary Amine[1]
-
Materials: Primary amine (1.0 equiv), Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv), Sodium bicarbonate (2.0 equiv), Dioxane, Water.
-
Procedure:
-
Dissolve the primary amine in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate and stir until dissolved.
-
Cool the mixture to 0 °C and add Boc₂O portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Protocol 2: Acid-Mediated Boc Deprotection[1][3]
-
Materials: Boc-protected amine (1.0 equiv), Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Cool the solution to 0 °C and add TFA dropwise to a final concentration of 20-50% (v/v).
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
-
Protocol 3: TBS Protection of a Primary Alcohol[8][10]
-
Materials: Primary alcohol (1.0 equiv), tert-Butyldimethylsilyl chloride (TBSCl, 1.1 equiv), Imidazole (2.2 equiv), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the alcohol in DMF.
-
Add imidazole, followed by TBSCl at room temperature.
-
Stir the reaction for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate in vacuo and purify by flash column chromatography.
-
Protocol 4: Fluoride-Mediated TBS Deprotection[6][10]
-
Materials: TBS-protected alcohol (1.0 equiv), Tetrabutylammonium fluoride (TBAF, 1.1 equiv, 1M solution in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBS-protected alcohol in THF.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours and monitor by TLC.
-
Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Visualizing Synthetic Strategy and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the application of protecting group strategies.
Caption: General workflow for utilizing a protecting group in a multi-step synthesis.
Caption: A simplified decision-making process for selecting an amine protecting group.
Caption: An illustration of the Fmoc/tBu orthogonal strategy in solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. media.neliti.com [media.neliti.com]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. uwindsor.ca [uwindsor.ca]
Safety Operating Guide
Proper Disposal of 5-(Boc-amino)-2-cyanopyridine: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount for laboratory safety and environmental responsibility. This guide provides a comprehensive, procedural framework for the proper disposal of 5-(Boc-amino)-2-cyanopyridine, a compound that, while essential in many synthetic pathways, requires careful management due to the potential hazards associated with its chemical class. Adherence to these protocols is crucial for minimizing risks and ensuring compliance with institutional and regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must wear appropriate personal protective equipment (PPE). All handling of this compound, including transfers to a waste container, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[5]
Required Personal Protective Equipment (PPE):
-
Safety goggles or a face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
Hazard Profile Summary
The following table summarizes the key hazard information extrapolated from related cyanopyridine compounds.
| Hazard Classification | Description | Primary Route of Exposure |
| Acute Oral Toxicity | Toxic or harmful if swallowed.[1][2][3][4] | Ingestion |
| Acute Dermal Toxicity | Toxic or harmful in contact with skin.[2] | Skin Contact |
| Acute Inhalation Toxicity | Potentially harmful if inhaled.[1][3] | Inhalation |
| Skin Corrosion/Irritation | May cause skin irritation.[1] | Skin Contact |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][4] | Eye Contact |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed and approved chemical waste disposal service.[5][6] Do not dispose of this compound down the drain or in regular trash.[1][6]
1. Waste Identification and Segregation:
-
Designate a specific, leak-proof waste container for this compound and any contaminated materials, such as gloves, pipette tips, and weighing papers.[6]
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
2. Waste Collection and Labeling:
-
Collect the waste in a chemically compatible container with a secure lid.[6]
-
Clearly label the container with the full chemical name: "this compound," and list any associated hazards (e.g., "Toxic," "Irritant").
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to schedule a pickup.[6] These services will use approved methods, such as high-temperature incineration, for chemical destruction.
4. Decontamination of Empty Containers:
-
Once the original container of this compound is empty, it must be decontaminated before disposal.[6]
-
Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
-
Collect the rinsate as chemical waste and add it to the designated waste container for this compound.[6]
-
After triple-rinsing, deface the label on the container and dispose of it according to your laboratory's procedures for non-hazardous glass or plastic waste.[6]
5. Documentation and Record Keeping:
-
Maintain accurate records of the amount of this compound disposed of and the date of disposal, in accordance with your institution's guidelines.[6]
Disposal Workflow Diagram
The following diagram illustrates the key stages of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 2-Amino-5-cyanopyridine | 4214-73-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
